Jak2-IN-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-amino-2-anilino-1,3-thiazol-5-yl)-(5-chlorothiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS2/c15-10-7-6-9(20-10)11(19)12-13(16)18-14(21-12)17-8-4-2-1-3-5-8/h1-7H,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSYMZBCAABWIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=CC=C(S3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of JAK2 Inhibitors on the STAT3 Pathway: A Technical Guide
Disclaimer: Initial searches for the specific compound "Jak2-IN-6" did not yield any publicly available data. Therefore, this guide will focus on the well-characterized JAK2 inhibitor, G6 , to provide an in-depth overview of the mechanism of action of Janus Kinase 2 (JAK2) inhibitors on the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. The principles and methodologies described are broadly applicable to the study of novel JAK2 inhibitors.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the core mechanisms of JAK2 inhibition and its downstream effects on STAT3 signaling.
Introduction to the JAK2-STAT3 Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine and growth factor signals into transcriptional responses. This pathway plays a pivotal role in numerous cellular processes, including proliferation, differentiation, survival, and inflammation.[1] Dysregulation of the JAK2-STAT3 pathway is a hallmark of various diseases, particularly myeloproliferative neoplasms (MPNs) and various cancers.[2][3][4]
The canonical JAK2-STAT3 pathway is initiated by the binding of a ligand, such as Interleukin-6 (IL-6), to its cell surface receptor. This binding event induces receptor dimerization, bringing the associated JAK2 proteins into close proximity. This proximity facilitates the trans-phosphorylation and activation of JAK2. Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT3 proteins. STAT3 monomers are recruited to these phosphorylated sites and are subsequently phosphorylated by JAK2 on a critical tyrosine residue (Tyr705). Phosphorylated STAT3 (p-STAT3) monomers then dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in cell survival and proliferation.[1][5]
G6: A Representative JAK2 Inhibitor
G6 is a small molecule inhibitor that has demonstrated potent and selective inhibition of JAK2 kinase activity.[2] Its mechanism of action, like other ATP-competitive JAK2 inhibitors, involves binding to the ATP-binding pocket within the kinase domain of JAK2.[3][6] This direct inhibition of JAK2's catalytic activity prevents the downstream phosphorylation and activation of STAT proteins.
Biochemical and Cellular Activity of G6
The inhibitory potential of G6 and its analogs has been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data for G6 and a potent derivative, NB15.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| G6 | JAK2 | In vitro kinase assay | ~1 | [6] |
| NB15 | JAK2 | In vitro kinase assay | ~0.5 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a JAK2 inhibitor's efficacy. Below are representative protocols for key experiments used to characterize the mechanism of action of compounds like G6 on the JAK2-STAT3 pathway.
In Vitro JAK2 Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of JAK2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against JAK2.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
STAT3 peptide substrate (biotinylated)
-
Test compound (e.g., G6)
-
Detection reagents (e.g., HTRF® KinEASE™-Tyr kit)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound dilutions to a 384-well assay plate.
-
Add the JAK2 enzyme and the STAT3 peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (e.g., streptavidin-XL665 and a phosphotyrosine-specific antibody labeled with Eu3+-cryptate).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a compatible HTRF reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Western Blot for Phospho-STAT3
This assay determines the effect of the inhibitor on JAK2 activity within a cellular context by measuring the phosphorylation status of its direct downstream target, STAT3.
Objective: To assess the inhibition of cytokine-induced STAT3 phosphorylation by a test compound in a relevant cell line.
Materials:
-
Human cell line expressing the target receptor (e.g., HEL cells for JAK2-V617F)[6]
-
Cell culture medium and supplements
-
Cytokine for stimulation (e.g., IL-6)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3 Tyr705, anti-total STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH) to normalize the data.
-
Quantify the band intensities using densitometry software.
Visualizing the Mechanism of Action
Diagrams are essential for a clear understanding of complex biological pathways and experimental workflows.
JAK2-STAT3 Signaling Pathway and Inhibition by G6```dot
References
- 1. mdpi.com [mdpi.com]
- 2. The Jak2 Inhibitor, G6, Alleviates Jak2-V617F-Mediated Myeloproliferative Neoplasia by Providing Significant Therapeutic Efficacy to the Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jak2 Inhibitors: Rationale and Role as Therapeutic Agents in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Structure-Function Perspective of Jak2 Mutations and Implications for Alternate Drug Design Strategies: The Road not Taken - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel SAR properties of the Jak2 small molecule inhibitor G6: significance of the para-hydroxyl orientation - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Target Selectivity Profile of Jak2-IN-6 Against JAK Family Kinases
Disclaimer: The specific inhibitor "Jak2-IN-6" is not found in publicly available scientific literature. It may be an internal compound code or a less common identifier. This guide will therefore utilize data for the well-characterized and clinically approved JAK1/JAK2 inhibitor, Ruxolitinib (INCB018424) , as a representative example to fulfill the core requirements of this technical guide for researchers, scientists, and drug development professionals.
Executive Summary
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling through the JAK-STAT pathway.[1][2][3] Dysregulation of this pathway, particularly through activating mutations in JAK2, is a primary driver of myeloproliferative neoplasms (MPNs).[2][4] Ruxolitinib is a potent, ATP-competitive inhibitor of JAK1 and JAK2, approved for the treatment of MPNs.[4] This document provides a detailed overview of the target selectivity profile of Ruxolitinib against the JAK family, outlines the experimental protocols for its determination, and presents visual diagrams of the relevant biological pathway and experimental workflows.
Ruxolitinib: JAK Family Selectivity Profile
The inhibitory potency of Ruxolitinib against each member of the JAK family is quantified by its half-maximal inhibitory concentration (IC50) in biochemical assays. These values are crucial for understanding the compound's mechanism of action and potential on- and off-target effects.
Table 1: Ruxolitinib IC50 Values Against JAK Family Kinases
| Kinase Target | IC50 (nM) | Fold Selectivity (relative to JAK2) |
| JAK1 | 3.3 | 1.2-fold vs. JAK2 |
| JAK2 | 2.8 | - |
| JAK3 | 428 | 153-fold vs. JAK2 |
| TYK2 | 19 | 6.8-fold vs. JAK2 |
Data represents values obtained from in vitro biochemical kinase assays.[3][4]
The data clearly indicates that Ruxolitinib potently inhibits JAK1 and JAK2 with near-equal potency. It demonstrates substantial selectivity against JAK3 (>150-fold) and moderate selectivity against TYK2 (~7-fold).[3][4]
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile requires rigorous and reproducible experimental methods. The following sections detail the protocols for both biochemical and cellular assays commonly employed for this purpose.
Biochemical Kinase Inhibition Assay: Mobility Shift Assay
This assay directly measures the enzymatic activity of purified kinases and the inhibitory effect of a test compound.
Principle: The mobility shift assay quantifies kinase activity by measuring the conversion of a fluorescently labeled peptide substrate to its phosphorylated product. The addition of a phosphate group alters the peptide's charge, causing it to migrate differently in an electric field. This change in electrophoretic mobility is detected and quantified.[5][6]
Methodology:
-
Compound Preparation: A 10-point, 3-fold serial dilution of Ruxolitinib is prepared in 100% DMSO, starting from a high concentration (e.g., 10 mM).
-
Reaction Mixture: The kinase reactions are prepared in a 384-well plate. Each well contains the respective purified recombinant JAK enzyme in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA).
-
Inhibitor Addition: The serially diluted Ruxolitinib is added to the wells. A DMSO-only control is included to determine maximal enzyme activity.
-
Reaction Initiation: The reaction is initiated by adding a solution containing the fluorescently labeled peptide substrate and ATP. The ATP concentration is typically kept at or near the Michaelis-Menten constant (Km) for each specific kinase to ensure accurate IC50 determination.
-
Incubation: The reaction plate is incubated at room temperature for 60 minutes.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.
-
Analysis: The plate is loaded onto a microfluidic mobility shift detection system (e.g., Caliper LabChip EZ Reader). The instrument applies a voltage to separate the substrate and phosphorylated product. The fluorescence of each peak is measured.
-
Data Calculation: The percentage of substrate conversion is calculated for each well. The percent inhibition is determined relative to the DMSO control. IC50 values are calculated by fitting the percent inhibition versus inhibitor concentration data to a 4-parameter logistic equation.
Cellular Assay: Phospho-STAT Flow Cytometry
This assay validates the inhibitory activity of the compound on the JAK-STAT signaling pathway within a cellular context.
Principle: Cytokine stimulation of specific cell lines activates JAK kinases, leading to the phosphorylation of downstream STAT proteins. The ability of an inhibitor to block this phosphorylation is measured using flow cytometry with an antibody specific to the phosphorylated form of a STAT protein (pSTAT).
Methodology:
-
Cell Culture: A suitable human cell line (e.g., HEL cells, which have a constitutively active JAK2V617F mutation) is cultured under standard conditions.
-
Compound Incubation: Cells are pre-incubated with a serial dilution of Ruxolitinib for 1 hour.
-
Cytokine Stimulation: Cells are stimulated with a specific cytokine (e.g., erythropoietin (EPO) to specifically activate the JAK2 pathway) for 15 minutes to induce STAT5 phosphorylation.
-
Fixation and Permeabilization: The cells are fixed with paraformaldehyde to preserve the phosphorylation state and then permeabilized with methanol to allow antibody access to intracellular proteins.
-
Staining: The cells are stained with a fluorescently conjugated antibody specific for phospho-STAT5 (pSTAT5).
-
Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer.
-
Data Analysis: The geometric mean fluorescence intensity (gMFI) of the pSTAT5 signal is determined. The percent inhibition is calculated relative to cytokine-stimulated, DMSO-treated cells. IC50 values are determined by plotting the percent inhibition against the Ruxolitinib concentration.
Mandatory Visualizations
JAK-STAT Signaling Pathway and Ruxolitinib Inhibition
Caption: Overview of the JAK-STAT signaling cascade and the inhibitory action of Ruxolitinib on JAK phosphorylation.
Experimental Workflow for Biochemical Kinase Profiling
Caption: Step-by-step workflow for determining the IC50 of an inhibitor using a biochemical mobility shift assay.
References
- 1. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of JAK2 Inhibitors for the Management of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapy with JAK2 inhibitors for Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Technology [nanosyn.com]
- 6. confluencediscovery.com [confluencediscovery.com]
The Role of the JAK2 V6V17F Mutation in Myeloproliferative Neoplasms: A Technical Guide
Abstract
The discovery of a somatic point mutation in the Janus kinase 2 (JAK2) gene, resulting in a valine to phenylalanine substitution at codon 617 (V617F), has revolutionized the understanding and diagnosis of Philadelphia-negative myeloproliferative neoplasms (MPNs). This gain-of-function mutation is a central pathogenic driver in the majority of patients with polycythemia vera (PV) and in approximately half of those with essential thrombocythemia (ET) and primary myelofibrosis (PMF). The mutation leads to constitutive activation of the JAK2 kinase, dysregulating downstream signaling pathways that control hematopoiesis. This guide provides an in-depth technical overview of the molecular mechanisms, diagnostic significance, and therapeutic implications of the JAK2 V617F mutation for researchers and drug development professionals.
Introduction to JAK2 and Myeloproliferative Neoplasms
Myeloproliferative neoplasms are a group of clonal hematopoietic stem cell disorders characterized by the excessive production of one or more mature myeloid cell lineages.[1] The primary MPNs include PV (erythrocytosis), ET (thrombocytosis), and PMF (bone marrow fibrosis and extramedullary hematopoiesis).
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases essential for signal transduction from cytokine and growth factor receptors.[2] JAK2 is particularly critical for signaling from receptors for erythropoietin (EPO), thrombopoietin (TPO), and granulocyte-macrophage colony-stimulating factor (GM-CSF), which are vital for the development of red blood cells, platelets, and granulocytes, respectively.[3][4]
The JAK2 V617F Mutation: Molecular Mechanism of Action
The JAK2 protein consists of several domains, including a C-terminal kinase domain (JH1) and an adjacent pseudokinase domain (JH2) that negatively regulates the activity of JH1.[5] The V617F mutation is located in the JH2 domain.[5][6]
In the wild-type state, the JH2 domain inhibits the JH1 domain, keeping the kinase in an inactive state in the absence of cytokine stimulation. The substitution of valine with the bulkier phenylalanine at position 617 disrupts this autoinhibitory interaction.[6] Molecular modeling and mutagenesis studies suggest that F617 forms a novel π-stacking interaction with F595 in the αC helix of the JH2 domain.[7][8][9] This interaction is believed to stabilize an active conformation, relieving the JH2-mediated inhibition of the JH1 kinase domain and leading to constitutive, cytokine-independent activation.[8][9]
Dysregulated Downstream Signaling Pathways
Constitutive activation of JAK2 V617F leads to the persistent phosphorylation and activation of several key downstream signaling pathways, driving the MPN phenotype.
-
STAT Pathway: The primary downstream effectors are the Signal Transducers and Activators of Transcription (STATs), particularly STAT3 and STAT5.[4] Upon phosphorylation by mutant JAK2, STATs dimerize, translocate to the nucleus, and induce the transcription of genes involved in cell proliferation, differentiation, and survival, such as BCL-XL and MYC.[1][10]
-
PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway is also activated, promoting cell survival and inhibiting apoptosis.[3]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is activated, further contributing to cell proliferation.[3]
The constitutive activation of these pathways provides hematopoietic cells with a proliferative advantage and leads to their cytokine-independent growth, a hallmark of MPNs.[8]
Quantitative Data and Clinical Significance
The presence and allele burden of the JAK2 V617F mutation have significant diagnostic and prognostic implications.
Prevalence in MPNs
The frequency of the JAK2 V617F mutation varies across the different MPN subtypes. Its detection is a major diagnostic criterion according to the World Health Organization (WHO).[1][10]
| Myeloproliferative Neoplasm (MPN) | Typical Prevalence of JAK2 V617F | References |
| Polycythemia Vera (PV) | >95% | [9][11][12] |
| Essential Thrombocythemia (ET) | 50-70% | [11][12][13] |
| Primary Myelofibrosis (PMF) | 50-60% | [11][12][13] |
Impact of Mutant Allele Burden
The quantitative level of the JAK2 V617F allele, often expressed as the variant allele frequency (VAF), correlates with disease phenotype and clinical outcomes. The "gene-dosage" hypothesis suggests that a low VAF is associated with an ET-like phenotype, while a higher VAF drives a PV phenotype.[14][15]
| JAK2 V617F Allele Burden (VAF) | Associated Phenotype/Clinical Correlates | References |
| Low (<50%) | Often seen in ET. Associated with thrombocytosis. | [14][15] |
| High (>50%) | Predominantly observed in PV and PMF. Associated with higher leukocyte counts, higher hemoglobin/hematocrit, splenomegaly, pruritus, and increased risk of fibrotic transformation and thrombosis. | [11][16][17][18] |
A higher allele burden is also linked to an increased risk of disease progression and transformation to myelofibrosis or acute myeloid leukemia (AML).[18][19]
Experimental Protocols for Detection and Analysis
Accurate detection and quantification of the JAK2 V617F mutation are crucial for diagnosis and monitoring.
Workflow for JAK2 V617F Detection
Detailed Methodology: Allele-Specific PCR (AS-PCR)
AS-PCR is a widely used, sensitive, and cost-effective method for detecting the JAK2 V617F mutation.
-
Principle: This technique uses primers designed to specifically amplify either the wild-type (WT) or the mutant allele. A common approach involves two parallel reactions or a multiplex reaction with primers that generate different-sized amplicons for the WT and mutant alleles, along with a control product.[20][21]
-
Reagents and Materials:
-
Genomic DNA (10-100 ng) extracted from peripheral blood granulocytes or bone marrow.
-
Taq DNA Polymerase and dNTPs.
-
PCR buffer.
-
Forward and reverse primers (control).
-
Allele-specific primers (WT-specific and Mutant-specific).
-
Example Primer Design (based on published methods):
-
-
Protocol:
-
Reaction Setup: Prepare a master mix containing buffer, dNTPs, primers, and Taq polymerase. Aliquot into PCR tubes.
-
Add DNA: Add template DNA, a known positive control (mutant DNA), a negative control (WT DNA), and a no-template control (water) to respective tubes.
-
PCR Amplification: Perform thermal cycling. A typical program is:
-
Initial Denaturation: 95°C for 5-10 minutes.
-
Cycling (35-40 cycles):
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds.
-
Extension: 72°C for 30-60 seconds.
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
Detection: Analyze PCR products using agarose gel electrophoresis. The presence of a band corresponding to the mutant-specific amplicon size indicates a positive result.[21]
-
-
Sensitivity: AS-PCR methods can typically detect a mutant allele burden of 1-5%.[22] More sensitive techniques like quantitative real-time PCR (qPCR) or digital droplet PCR (ddPCR) can achieve sensitivities below 0.1%.[22][23]
Methodology: Western Blot for STAT5 Phosphorylation
Studying the functional consequences of the JAK2 V617F mutation often involves assessing the phosphorylation status of its downstream targets.
-
Principle: Western blotting uses antibodies to detect specific proteins in a sample. To assess JAK2 pathway activation, antibodies specific to the phosphorylated form of STAT5 (p-STAT5) are used.
-
Protocol:
-
Cell Lysis: Lyse hematopoietic cells (e.g., from a patient or a cell line expressing JAK2 V617F) in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody against p-STAT5 overnight at 4°C.
-
Washing: Wash the membrane to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT5 and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.
-
-
Interpretation: An increased ratio of p-STAT5 to total STAT5 in cells with the JAK2 V617F mutation compared to wild-type cells demonstrates constitutive pathway activation.[24]
Therapeutic Implications and Drug Development
The central role of JAK2 V617F in MPN pathogenesis has made it a prime target for drug development.
JAK Inhibitors
The development of JAK inhibitors has been a major therapeutic advance for MPN patients.
-
Mechanism of Action: Currently approved JAK inhibitors, such as ruxolitinib and fedratinib, are ATP-competitive Type I inhibitors.[3][4] They bind to the ATP-binding pocket of the JAK2 kinase domain (JH1), inhibiting its catalytic activity.[4] Importantly, these inhibitors are not specific to the V617F mutant and inhibit both wild-type and mutant JAK2.[3]
-
Clinical Effects: JAK inhibitors are effective in reducing splenomegaly, controlling constitutional symptoms, and improving quality of life.[25][26] However, they have shown limited ability to significantly reduce the JAK2 V617F allele burden or eradicate the malignant clone.[4]
-
Drug Development Landscape: Research is ongoing to develop novel therapeutic strategies.
-
Type II Inhibitors: These inhibitors target the inactive conformation of the kinase and may offer a way to overcome resistance mechanisms that emerge with Type I inhibitors.[27]
-
Allosteric Inhibitors: Targeting the pseudokinase domain could provide a more specific way to inhibit the mutant protein.[9]
-
Combination Therapies: Combining JAK inhibitors with other agents (e.g., PI3K inhibitors, histone deacetylase inhibitors, or BCL-XL inhibitors) is being explored to enhance efficacy and achieve deeper molecular responses.
-
Conclusion
The JAK2 V617F mutation is a cornerstone of the molecular pathology of myeloproliferative neoplasms. Its discovery has not only refined diagnostic algorithms but has also provided a clear therapeutic target. While current JAK inhibitors offer significant clinical benefits, they are not curative. Future research and drug development efforts are focused on developing more specific inhibitors and combination therapies to target the mutant clone more effectively, with the ultimate goal of achieving molecular remission and altering the natural history of these diseases. A deep understanding of the signaling consequences and quantitative dynamics of the JAK2 V617F allele is essential for advancing these efforts.
References
- 1. Myeloproliferative neoplasms and the JAK/STAT signaling pathway: an overview | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 2. mdpi.com [mdpi.com]
- 3. JAK inhibitors for the treatment of myeloproliferative neoplasms and other disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. JAK2 in Myeloproliferative Neoplasms: Still a Protagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of constitutive activation of Janus kinase 2-V617F revealed at the atomic level through molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Constitutive Activation of Jak2-V617F is Mediated by a π Stacking Mechanism Involving Phe 595 and Phe 617 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. JAK2 V617F Constitutive Activation Requires JH2 Residue F595: A Pseudokinase Domain Target for Specific Inhibitors | PLOS One [journals.plos.org]
- 10. doaj.org [doaj.org]
- 11. Characterization and Prognosis Significance of JAK2 (V617F), MPL, and CALR Mutations in Philadelphia-Negative Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JAK2 Variant Signaling: Genetic, Hematologic and Immune Implication in Chronic Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Clinical relevance of JAK2 (V617F) mutant allele burden - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical relevance of JAK2 (V617F) mutant allele burden | Haematologica [haematologica.org]
- 16. [PDF] Characterization and Prognosis Significance of JAK2 (V617F), MPL, and CALR Mutations in Philadelphia-Negative Myeloproliferative Neoplasms | Semantic Scholar [semanticscholar.org]
- 17. JAK2 p.V617F detection and allele burden measurement in peripheral blood and bone marrow aspirates in patients with myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Association of JAK2V617F allele burden and clinical correlates in polycythemia vera: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Detection of the JAK2 V617F Mutation by LightCycler PCR and Probe Dissociation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Sensitive Detection and Quantification of the JAK2V617F Allele by Real-Time PCR: Blocking Wild-Type Amplification by Using a Peptide Nucleic Acid Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A novel, highly sensitive and rapid allele-specific loop-mediated amplification assay for the detection of the JAK2V617F mutation in chronic myeloproliferative neoplasms | Haematologica [haematologica.org]
- 24. researchgate.net [researchgate.net]
- 25. JAK2 in Myeloproliferative Neoplasms - MPN Cancer Connection [mpncancerconnection.org]
- 26. patientpower.info [patientpower.info]
- 27. Enhancing MPN Therapy: Type II JAK2 Inhibition Overcomes Resistance and Amplifies Efficacy in MPN Models [synapse.patsnap.com]
Jak2-IN-6 as a Chemical Probe for JAK2 Signaling Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Jak2-IN-6, a selective chemical probe for the Janus kinase 2 (JAK2). This document details its chemical and biological properties, its mechanism of action, and protocols for its use in studying JAK2 signaling pathways.
Introduction to JAK2 and the Role of Chemical Probes
Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways initiated by various cytokines and growth factors. These signaling cascades are vital for hematopoiesis, immune regulation, and cellular proliferation. Dysregulation of the JAK2 signaling pathway, often due to mutations such as the V617F substitution, is a key driver in myeloproliferative neoplasms (MPNs) and other hematological malignancies.
Chemical probes are indispensable tools for dissecting the complexities of cellular signaling pathways. A high-quality chemical probe for a specific protein target, such as JAK2, should be potent, selective, and cell-permeable, enabling researchers to investigate the biological consequences of inhibiting that target with high precision. This compound has been identified as a selective inhibitor of JAK2, making it a valuable tool for elucidating the specific roles of JAK2 in normal physiology and disease.
Properties of this compound
This compound, also known as Compound B2, is a multiple-substituted aminothiazole derivative. Its chemical and physical properties are summarized below.
| Property | Value |
| Chemical Name | This compound |
| Alternative Name | Compound B2 |
| CAS Number | 353512-04-6 |
| Molecular Formula | C₁₄H₁₀ClN₃OS₂ |
| Molecular Weight | 335.83 g/mol [1] |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Biological Activity and Selectivity
This compound has been characterized as a potent and selective inhibitor of JAK2. The following tables summarize its inhibitory activity against JAK family kinases and its anti-proliferative effects on various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC₅₀ (µg/mL) | IC₅₀ (µM)¹ | Selectivity vs. JAK2 |
| JAK2 | 22.86[1] | 68.07 | - |
| JAK1 | No activity²[1] | > 297.77 | > 4.4-fold |
| JAK3 | No activity²[1] | > 297.77 | > 4.4-fold |
¹ Molar concentration calculated using a molecular weight of 335.83 g/mol . ² No inhibitory activity was observed at concentrations up to 100 µg/mL (297.77 µM).
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM)¹ |
| PC-9 | Non-small cell lung cancer | 18.1[1] | 53.89 |
| H1975 | Non-small cell lung cancer | 58.3[1] | 173.59 |
| PANC-1 | Pancreatic cancer | 40.6[1] | 120.89 |
¹ Molar concentration calculated using a molecular weight of 335.83 g/mol . The anti-proliferative activity was assessed after 48 hours of treatment.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor. Structural docking studies have revealed that its aminothiazole core binds within the ATP-binding pocket of the JAK2 kinase domain. A key feature of its binding is the formation of an intramolecular hydrogen bond, which holds the chlorothiophene substituent in a coplanar orientation with the aminothiazole core. This conformation allows the chlorothiophene moiety to occupy a binding pocket adjacent to Valine 863 and Leucine 983, extending towards Aspartate 994 of the activation loop and Glycine 993 of the glycine-rich loop.[1]
JAK2 Signaling Pathway
The canonical JAK2 signaling pathway is initiated by the binding of a cytokine or growth factor to its cognate receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAK2. Activated JAK2 then phosphorylates tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAK2, dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and survival.
Caption: Canonical JAK2-STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
In Vitro JAK2 Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro potency of this compound against recombinant JAK2 kinase.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Add 2.5 µL of a 2X solution of the JAK2 enzyme in kinase buffer to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a 2X solution of ATP and peptide substrate in kinase buffer. The final ATP concentration should be at or near the Kₘ for JAK2.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability/Anti-proliferative Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., PC-9, H1975, PANC-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or medium with DMSO (vehicle control) to the respective wells.
-
Incubate the cells with the compound for 48 hours.
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the log of the inhibitor concentration and fitting to a dose-response curve.
Western Blotting for Phospho-STAT3
This protocol describes how to assess the inhibitory effect of this compound on the JAK2 signaling pathway by measuring the phosphorylation of a key downstream target, STAT3.
Materials:
-
Cell line known to have active JAK2 signaling (e.g., a cell line harboring a JAK2 mutation or stimulated with a relevant cytokine)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-4 hours). If the pathway is not constitutively active, stimulate with an appropriate cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) before harvesting.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like GAPDH.
Visualized Workflows and Relationships
General Workflow for Kinase Inhibitor Profiling
The discovery and characterization of a kinase inhibitor like this compound typically follows a multi-step process, from initial screening to detailed cellular characterization.
Caption: A generalized workflow for the identification and validation of a kinase inhibitor chemical probe.
Selectivity Profile of this compound
A key characteristic of a good chemical probe is its selectivity for the intended target over other related proteins.
Caption: The reported selectivity profile of this compound within the JAK kinase family.
Conclusion
This compound is a valuable chemical probe for the study of JAK2-mediated signaling. Its demonstrated potency and, importantly, its selectivity for JAK2 over the closely related kinases JAK1 and JAK3, allow for the specific interrogation of JAK2's functions in cellular processes. The data and protocols provided in this guide are intended to facilitate the use of this compound by researchers in the fields of signal transduction, cancer biology, and drug discovery to further unravel the roles of JAK2 in health and disease. Further characterization, including a broader kinome screen and assessment of its effects on the JAK2 V617F mutant, would further enhance its utility as a chemical probe.
References
Whitepaper: Preliminary In Vitro Evaluation of Jak2-IN-6 Anti-Proliferative Effects
Abstract: This document provides a comprehensive technical overview of the preliminary in vitro evaluation of Jak2-IN-6, a novel small molecule inhibitor targeting the Janus kinase 2 (JAK2) enzyme. The JAK/STAT signaling pathway is a critical mediator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of various myeloproliferative neoplasms (MPNs) and solid tumors.[1][2][3] This whitepaper details the experimental protocols, quantitative data, and underlying signaling pathways associated with the anti-proliferative effects of this compound. The intended audience includes researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research.
Introduction to JAK2 and the JAK/STAT Signaling Pathway
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are essential for transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus.[4][5] JAK2, in particular, plays a crucial role in hematopoiesis by mediating signaling from receptors for erythropoietin (EPO), thrombopoietin (TPO), and various interleukins.[6][7]
Upon ligand binding, cytokine receptors dimerize, bringing associated JAK2 proteins into close proximity, leading to their autophosphorylation and activation. Activated JAK2 then phosphorylates tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5][8] Recruited STATs are subsequently phosphorylated by JAK2, causing them to dimerize, translocate to the nucleus, and regulate the transcription of genes involved in fundamental cellular processes.[9]
Aberrant activation of the JAK2/STAT pathway, most notably through the V617F mutation, is a primary driver in the pathogenesis of MPNs, including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[7][10][11] This constitutive signaling leads to uncontrolled cell proliferation and survival.[12] Consequently, JAK2 has emerged as a high-priority therapeutic target for these and other malignancies.[6] this compound is a rationally designed, potent, and selective ATP-competitive inhibitor of JAK2, developed to suppress this oncogenic signaling.
Hypothesized Mechanism of Action of this compound
This compound is designed to bind to the ATP-binding pocket within the kinase domain of JAK2, preventing its phosphorylation and subsequent activation. This inhibition is expected to block the downstream phosphorylation and activation of STAT proteins, thereby interrupting the signaling cascade that promotes the transcription of genes responsible for cell proliferation and survival.
Experimental Protocols & Results
The anti-proliferative effects of this compound were assessed through a series of standard in vitro assays. Human erythroleukemia (HEL) cells, which harbor the activating JAK2 V617F mutation, were used as the primary model system. A cell line with wild-type JAK2 was used as a control to assess selectivity.
Cell Viability and Proliferation Assay
This assay determines the concentration of this compound required to inhibit cell growth by 50% (IC50).
Experimental Protocol:
-
Cell Seeding: HEL (JAK2 V617F) and a control cell line (e.g., K562, JAK2 WT) were seeded in 96-well microplates at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% FBS.
-
Compound Treatment: Cells were treated with a serial dilution of this compound (0.1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay. 100 µL of the reagent was added to each well, mixed for 2 minutes, and incubated at room temperature for 10 minutes.
-
Data Acquisition: Luminescence was recorded using a plate reader.
-
Data Analysis: The relative luminescence units (RLU) were normalized to the DMSO control. IC50 values were calculated using a four-parameter logistic curve fit.
References
- 1. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]
- 10. DNA Damage Stress and Inhibition of Jak2-V617F Cause Its Degradation and Synergistically Induce Apoptosis through Activation of GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting JAK2 in the therapy of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Dual-Faced Regulator: An In-depth Guide to the Role of the JAK2 Pseudokinase Domain in Kinase Regulation
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Janus kinase 2 (JAK2) is a critical mediator of cytokine signaling, essential for processes like hematopoiesis. Its activity is tightly controlled by its own pseudokinase domain (JH2), a region once thought to be catalytically inert. Groundbreaking research has unveiled that JH2 is not only a key negative regulator of the adjacent kinase domain (JH1) but also possesses its own catalytic activity. This dual functionality places JH2 at the center of JAK2 regulation. The discovery of the prevalent V617F mutation within JH2, a primary driver of myeloproliferative neoplasms (MPNs), has intensified the focus on this domain. This technical guide provides a comprehensive overview of the JH2 domain's structure, its multifaceted regulatory mechanisms, the structural and functional consequences of pathogenic mutations, and the experimental protocols used to elucidate its role.
The Canonical and Non-Canonical Roles of the JH2 Domain
The JAK family of kinases is unique in its possession of a tandem pseudokinase (JH2) and tyrosine kinase (JH1) domain architecture.[1][2] For years, the JH2 domain was considered catalytically inactive and its primary function was believed to be the negative regulation of the JH1 domain.[1][3][4]
JH2 as a Negative Regulator: The Autoinhibitory Model
In the basal, unstimulated state, the JH2 domain acts as a crucial negative regulator, maintaining a low level of JH1 kinase activity.[1][5] This inhibition is achieved through a direct, intramolecular interaction between the JH2 and JH1 domains.[4][6] Deletion of the JH2 domain leads to a significant increase in the ligand-independent activation of JAK2 and downstream signaling molecules like STATs, confirming its inhibitory role.[3][4][6] This autoinhibitory interaction is essential to prevent aberrant signaling in the absence of a cytokine stimulus.[4]
Unveiling the Catalytic Activity of JH2
Contrary to its "pseudo" designation, the JAK2 JH2 domain is an active, dual-specificity protein kinase.[5][7] It has been shown to autophosphorylate two key negative regulatory sites within the full-length JAK2 protein: Serine 523 (Ser523) and Tyrone 570 (Tyr570) .[5][7][8] The phosphorylation of these sites is required to maintain the low basal activity of JAK2.[5] This discovery revealed a previously unrecognized mechanism for controlling JAK2 activity, where the catalytic function of JH2 is integral to its inhibitory role. The low level of this catalytic activity likely hampered its earlier detection.[5][9]
Structural Insights into the JAK2 JH2 Domain
Crystal structures of the human JAK2 JH2 domain, including both wild-type (WT) and the pathogenic V617F mutant, have provided profound insights into its function.[10][11]
-
Prototypical Kinase Fold: The JH2 domain adopts the canonical fold of a typical protein kinase, with an N-terminal lobe composed of β-strands and a C-terminal lobe that is primarily α-helical.[2][11][12]
-
Non-Canonical ATP Binding: Despite its structural similarity to active kinases, JH2 binds Mg-ATP in a non-canonical manner.[2][10][12] This unique binding mode is a key feature that distinguishes it from the JH1 domain and presents opportunities for selective targeting.[10][13] ATP binding to the JH2 domain of pathogenic mutants has been shown to be critical for their hyperactivation.[14]
The V617F Mutation: A Paradigm of Dysregulated Control
The most prevalent somatic mutation found in MPNs is a valine to phenylalanine substitution at position 617 (V617F) within the JH2 domain.[15][16] This single amino acid change is responsible for over 95% of polycythemia vera cases and approximately 50-60% of essential thrombocythemia and primary myelofibrosis cases.[5][16]
The V617F mutation leads to constitutive, cytokine-independent activation of JAK2 signaling.[15][17] Structural and biochemical data indicate that the mutation disrupts the autoinhibitory JH2-JH1 interaction.[1] It achieves this by rigidifying the αC-helix in the N-lobe of the JH2 domain, which facilitates the trans-phosphorylation and activation of the JH1 kinase domain.[10][11][12] Furthermore, MPN-causing mutations, including V617F, have been found to abrogate the catalytic activity of JH2.[5][7] This loss of function leads to reduced phosphorylation of the inhibitory Tyr570 site, contributing to the hyperactive phenotype of the JAK2 mutant.[5]
Quantitative Analysis of JAK2 Domain Interactions
The regulation of JAK2 is a finely tuned process governed by the kinetics of domain interactions and ATP binding. The following table summarizes key quantitative data from studies on JAK and related kinase domains.
| Parameter | Protein/Domain | Value | Method | Reference |
| Kd (ATP) | TYK2 JH2 | 24 µM | Surface Plasmon Resonance | [18] |
| Kd (Mant-ATP) | TYK2 JH2 | 15 µM | Spectrofluorometric Assay | [18] |
| ATP Binding Affinity | JAK2 JH2 | Micromolar (µM) | Biochemical Assays | [19] |
| Effect of V617F | JAK2 JH1JH2 | Decreased ATP affinity, increased catalytic activity | Kinetic Analysis | [20] |
| Effect of SH2-JH2 Linker | JAK2 JH1JH2 | Reduces affinity for ATP | Kinetic Analysis | [20] |
Signaling Pathways: Order and Disorder
The precise regulation of JAK2 by its JH2 domain is critical for normal cellular signaling. Pathogenic mutations disrupt this balance, leading to uncontrolled proliferation.
Caption: Workflow of the canonical cytokine-induced JAK2-STAT signaling pathway.
Caption: Comparison of wild-type JAK2 inhibition and V617F mutant hyperactivation.
Key Experimental Methodologies
The elucidation of the JH2 domain's function relies on a suite of sophisticated biochemical and biophysical techniques.
In Vitro Kinase Activity Assays
These assays are fundamental for quantifying the enzymatic activity of JAK2 and the effect of inhibitors.[21] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common, robust method.
Detailed Protocol (Principle of TR-FRET Kinase Assay):
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5).
-
Dilute the JAK2 enzyme (e.g., recombinant JAK2 JH1-JH2 V617F) to the desired working concentration (e.g., 2x final concentration) in the reaction buffer.[22]
-
Prepare a substrate/ATP mixture containing a biotinylated peptide substrate and ATP at a concentration close to its apparent Km.[22]
-
Prepare a stop/detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction), a Europium-labeled anti-phosphotyrosine antibody (donor fluorophore), and Streptavidin-Allophycocyanin (SA-APC, acceptor fluorophore).
-
-
Kinase Reaction:
-
In a 384-well microplate, add the test compound (inhibitor) or vehicle (DMSO).
-
Add the diluted JAK2 enzyme solution to all wells and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.[22]
-
-
Detection:
-
Stop the reaction by adding the stop/detection buffer. The EDTA halts enzymatic activity.
-
The Europium-labeled antibody binds to the phosphorylated biotinylated peptide. The streptavidin-APC binds to the biotin moiety, bringing the donor and acceptor fluorophores into close proximity.
-
Incubate for a further period (e.g., 30-60 minutes) to allow for detection reagent binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader. Excite the Europium donor (e.g., at 340 nm) and measure emission at two wavelengths: the donor's emission (e.g., 615 nm) and the acceptor's emission (e.g., 665 nm).
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm). A high ratio indicates high kinase activity, while a low ratio indicates inhibition.
-
Caption: Principle of a Time-Resolved FRET (TR-FRET) assay for kinase activity.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique used to measure the kinetics (association rate, kₐ; dissociation rate, kₔ) and affinity (dissociation constant, Kₗ) of molecular interactions in real-time.[23][24] It is ideal for studying the binding of ATP to the JH2 domain or the interaction between the JH1 and JH2 domains.
Detailed Protocol (General SPR Workflow):
-
Ligand Immobilization:
-
A protein of interest (the "ligand," e.g., purified His-tagged JAK2 JH2 domain) is immobilized onto the surface of a sensor chip (e.g., a gold surface modified with NTA for His-tag capture).[24][25] A reference flow cell is prepared (e.g., deactivated or left blank) to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Injection (Association):
-
A solution containing the binding partner (the "analyte," e.g., ATP or a small molecule inhibitor) at a known concentration is flowed over the sensor surface at a constant rate.
-
Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as an increase in the SPR signal (measured in Response Units, RU). This phase is monitored over time.
-
-
Steady-State Analysis:
-
If the injection time is sufficient, the binding curve will reach a plateau, indicating that the system is at or near equilibrium. The response at this plateau can be used to determine affinity.
-
-
Buffer Flow (Dissociation):
-
The analyte solution is replaced by a continuous flow of buffer.
-
The analyte dissociates from the ligand, causing a decrease in the SPR signal, which is monitored over time to determine the dissociation rate.
-
-
Regeneration:
-
A specific solution (e.g., a pulse of EDTA for NTA-His interactions or a low pH buffer) is injected to strip the bound analyte (and sometimes the ligand) from the surface, preparing it for the next cycle.
-
-
Data Analysis:
-
The resulting sensorgram (a plot of RU vs. time) is corrected by subtracting the reference channel signal.
-
The association (kₐ) and dissociation (kₔ) rate constants are determined by fitting the kinetic portion of the sensorgram to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kₗ) is calculated from the ratio of the rate constants (Kₗ = kₔ/kₐ).
-
References
- 1. Frontiers | Mechanistic Insights into Regulation of JAK2 Tyrosine Kinase [frontiersin.org]
- 2. portlandpress.com [portlandpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Regulation of the Jak2 tyrosine kinase by its pseudokinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pseudokinase domain of JAK2 is a dual-specificity protein kinase that negatively regulates cytokine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of the Jak2 Tyrosine Kinase by Its Pseudokinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profiles.foxchase.org [profiles.foxchase.org]
- 8. The pseudokinase domain of JAK2 is ... | Article | H1 Connect [archive.connect.h1.co]
- 9. trepo.tuni.fi [trepo.tuni.fi]
- 10. Crystal structures of the JAK2 pseudokinase domain and the pathogenic mutant V617F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. rcsb.org [rcsb.org]
- 14. pnas.org [pnas.org]
- 15. portlandpress.com [portlandpress.com]
- 16. What Is a JAK2 Mutation? | myMPNteam [mympnteam.com]
- 17. ashpublications.org [ashpublications.org]
- 18. researchgate.net [researchgate.net]
- 19. Identification and Characterization of JAK2 Pseudokinase Domain Small Molecule Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The JH2 domain and SH2-JH2 linker regulate JAK2 activity: A detailed kinetic analysis of wild type and V617F mutant kinase domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 24. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Immobilization of His-tagged kinase JAK2 onto the surface of a plasmon resonance gold disc modified with different copper (II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Jak2-IN-6 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical mediators of cytokine signaling.[1][2] The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3] These enzymes play a pivotal role in the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, which regulates a wide array of cellular processes including proliferation, differentiation, survival, and immune responses.[4][5]
Specifically, JAK2 is essential for signaling by various hematopoietic growth factors such as erythropoietin (EPO) and thrombopoietin (TPO).[6][7] Dysregulation of JAK2 activity, most notably through the V617F mutation, is a hallmark of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[2][4] This has made JAK2 a prominent target for therapeutic intervention in these and other inflammatory conditions.
This document provides a detailed protocol for conducting an in vitro kinase assay to determine the inhibitory activity of a test compound, here referred to as Jak2-IN-6, against the JAK2 enzyme. In vitro kinase assays are the most direct and quantitative method to assess the potency and efficacy of potential inhibitors.[8] The following protocol is based on a luminescence-based assay format, which measures the amount of ATP consumed during the kinase reaction as an indicator of enzyme activity.
Data Presentation
The inhibitory activity of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The table below provides a comparison of the IC50 values for several known JAK2 inhibitors. The results for this compound would be determined through the execution of the following protocol and populated accordingly.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| This compound | User Determined | User Determined | User Determined | User Determined | |
| Ruxolitinib (INCB018424) | 3.3 | 2.8 | 428 | 19 | [6][9] |
| Fedratinib (TG101348) | 105 | 3 | 996 | 405 | [9][10] |
| SB1518 | 1280 | 19 (V617F) | 520 | - | [9][10] |
| CYT387 | 11 | 18 | 155 | 17 | [10][11] |
| XL019 | 132 | 2 | 250 | - | [10] |
Signaling Pathway
The JAK2-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to receptor dimerization and the activation of receptor-associated JAK2. Activated JAK2 then phosphorylates tyrosine residues on the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAK2, dimerize, and translocate to the nucleus to regulate gene transcription.[3][5]
Figure 1: Simplified diagram of the JAK2-STAT signaling pathway.
Experimental Protocols
Principle
This assay measures the activity of the JAK2 enzyme by quantifying the amount of ATP remaining in the reaction after phosphorylation of a substrate. The Kinase-Glo® Max reagent is used to measure the remaining ATP in a luminescence-based format. The light output is inversely correlated with JAK2 activity. The inhibitory effect of this compound is determined by measuring the decrease in ATP consumption (increase in luminescence) at various concentrations of the compound.
Materials Required
-
Recombinant human JAK2 enzyme
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Dithiothreitol (DTT)
-
This compound (Test Inhibitor)
-
Staurosporine (Positive Control Inhibitor)
-
DMSO (Dimethyl sulfoxide)
-
Kinase-Glo® Max Luminescence Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Luminometer
Reagent Preparation
-
1x Kinase Assay Buffer: Prepare the buffer with all components except DTT. Store at 4°C. On the day of the experiment, add DTT to a final concentration of 1 mM.
-
JAK2 Enzyme Solution: Thaw the recombinant JAK2 enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 2-5 ng/µL) in 1x Kinase Assay Buffer. The optimal concentration should be determined empirically. Keep on ice.
-
ATP Solution: Prepare a stock solution of ATP (e.g., 10 mM) in water. For the assay, dilute to the desired final concentration (typically at the Km for JAK2, e.g., 10 µM) in 1x Kinase Assay Buffer.
-
Substrate Solution: Prepare a stock solution of the substrate peptide. Dilute to the desired working concentration (e.g., 0.2 mg/ml) in 1x Kinase Assay Buffer.
-
This compound (Test Compound) and Staurosporine (Control) Dilutions: Prepare a stock solution of this compound and Staurosporine in 100% DMSO (e.g., 10 mM). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Then, dilute these further in 1x Kinase Assay Buffer to create a 4x working solution. The final DMSO concentration in the assay should not exceed 1%.
Assay Workflow
Figure 2: Experimental workflow for the this compound in vitro kinase assay.
Assay Procedure
All reactions should be performed in duplicate or triplicate.
-
Plate Layout:
-
"Blank" (No Enzyme Control): 20 µL 1x Kinase Assay Buffer, 5 µL Inhibitor Buffer (with DMSO), 25 µL ATP/Substrate Mix.
-
"Positive Control" (No Inhibitor): 20 µL JAK2 Enzyme, 5 µL Inhibitor Buffer (with DMSO), 25 µL ATP/Substrate Mix.
-
"Test Inhibitor": 20 µL JAK2 Enzyme, 5 µL of each this compound dilution, 25 µL ATP/Substrate Mix.
-
-
Reaction Setup:
-
Add 5 µL of the appropriate inhibitor solution or inhibitor buffer to the wells of a white 96-well plate.
-
Add 20 µL of the diluted JAK2 enzyme to the "Positive Control" and "Test Inhibitor" wells. To the "Blank" wells, add 20 µL of 1x Kinase Assay Buffer.
-
Mix gently and pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Prepare a master mix of the ATP and substrate solutions.
-
Add 25 µL of the ATP/Substrate mix to all wells to initiate the reaction. The total reaction volume will be 50 µL.
-
Mix the plate gently on a plate shaker.
-
-
Incubation:
-
Incubate the plate at 30°C for 45 minutes. The optimal incubation time may need to be determined empirically to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Allow the plate and the Kinase-Glo® Max reagent to equilibrate to room temperature.
-
Add 50 µL of the Kinase-Glo® Max reagent to each well.
-
Mix on a plate shaker for 2 minutes.
-
Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
Data Analysis
-
Calculate Percent Inhibition: The percent inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = 100 * (Luminescence_Inhibitor - Luminescence_PositiveControl) / (Luminescence_Blank - Luminescence_PositiveControl)
-
Luminescence_Inhibitor: Signal from wells with the test compound.
-
Luminescence_PositiveControl: Signal from wells with no inhibitor (maximum enzyme activity).
-
Luminescence_Blank: Signal from wells with no enzyme (background).
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope using a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 value is the concentration of the inhibitor that produces 50% inhibition.
-
Conclusion
This protocol provides a robust framework for determining the in vitro inhibitory activity of this compound against the JAK2 kinase. Adherence to this detailed methodology will enable researchers to generate reliable and reproducible data on the potency of their test compounds, which is a crucial step in the drug discovery and development process for novel JAK2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity [mdpi.com]
- 5. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]
- 6. Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Structure and Function of Janus Kinases: Implications for the Development of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 9. JAK2 Inhibitors: What’s the true therapeutic potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK2 inhibitors: are they the solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapy with JAK2 inhibitors for Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for the In Vitro Application of Jak2-IN-6 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Jak2-IN-6, a potent and selective inhibitor of Janus kinase 2 (JAK2), in a variety of cell culture-based assays. This document outlines the mechanism of action, provides detailed experimental protocols, and presents key quantitative data to facilitate the effective use of this compound in research and drug development settings.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high selectivity for JAK2, a non-receptor tyrosine kinase crucial in the JAK-STAT signaling pathway.[1][2] This pathway is integral to cellular processes such as proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various malignancies and inflammatory disorders.[3][4][5] this compound exerts its effects by binding to the ATP-binding pocket of the JAK2 kinase domain, thereby preventing the phosphorylation and subsequent activation of downstream STAT proteins.[1] Its selectivity for JAK2 over other JAK family members, such as JAK1 and JAK3, makes it a valuable tool for dissecting the specific roles of JAK2 in cellular signaling.[1][2]
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀ClN₃OS | MedChemExpress |
| Molecular Weight | 303.77 g/mol | MedChemExpress |
| Solubility | Soluble in DMSO (60 mg/mL, 178.66 mM) | [1] |
| Storage | Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [1] |
Note on DMSO Concentration: The final concentration of DMSO in cell culture media should be kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells.[3][6][7][8] A vehicle control (media with the same concentration of DMSO as the highest concentration of this compound) should always be included in experiments.
Quantitative Data: In Vitro Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Assay Duration (hours) | Reference |
| PC-9 | Non-small cell lung cancer | 18.1 | ~59.6 | 48 | [1] |
| H1975 | Non-small cell lung cancer | 58.3 | ~191.9 | 48 | [1] |
| PANC-1 | Pancreatic cancer | 40.6 | ~133.6 | 48 | [1] |
Signaling Pathway Diagram
The following diagram illustrates the canonical JAK-STAT signaling pathway and the inhibitory action of this compound.
References
- 1. helix.dnares.in [helix.dnares.in]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. What conditions does the JAK2 gene relate to? [medicalnewstoday.com]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
Application of a Potent JAK2 Inhibitor in a JAK2 V617F Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloproliferative neoplasms (MPNs) are a group of hematological malignancies frequently driven by a somatic gain-of-function mutation in the Janus kinase 2 gene, specifically the V617F mutation. This mutation leads to constitutive activation of the JAK2 signaling pathway, resulting in uncontrolled cell proliferation and the clinical manifestations of diseases such as polycythemia vera (PV) and primary myelofibrosis (PMF). The development of targeted JAK2 inhibitors represents a significant therapeutic advancement for these conditions.
This document provides detailed application notes and protocols for the use of a potent and selective JAK2 inhibitor, exemplified by the investigational compound G6, in a preclinical JAK2 V617F mouse model of MPN. While no specific data for a compound named "Jak2-IN-6" was found in the public domain, the data presented for G6 serves as a comprehensive guide for researchers evaluating novel JAK2 inhibitors in similar preclinical settings.
Mechanism of Action: The JAK2 V617F Signaling Pathway
The JAK2 V617F mutation occurs in the pseudokinase (JH2) domain of the JAK2 protein, leading to its constitutive activation. This, in turn, persistently activates downstream signaling pathways, primarily the JAK-STAT pathway, but also the PI3K/Akt and Ras/MEK/ERK pathways.[1][2] This sustained signaling drives the excessive production of myeloid cells characteristic of MPNs.
Efficacy of a JAK2 Inhibitor (G6) in a JAK2 V617F Transgenic Mouse Model
The efficacy of the JAK2 inhibitor G6 was evaluated in a transgenic mouse model expressing the human JAK2 V617F cDNA under the control of the vav promoter, which directs expression to hematopoietic cells. These mice develop an MPN phenotype that recapitulates many features of the human disease.[1]
Quantitative Data Summary
The following tables summarize the key efficacy data from the study of G6 in the JAK2 V617F transgenic mouse model.
Table 1: Hematological Parameters
| Parameter | Vehicle Control (Day 28) | G6 Treated (10 mg/kg/day, Day 28) | % Change with G6 |
| White Blood Cell Count (K/µL) | 15.2 ± 1.5 | 7.8 ± 0.9 | -48.7% |
| Red Blood Cell Count (M/µL) | 10.1 ± 0.3 | 8.3 ± 0.4 | -17.8% |
| Hemoglobin (g/dL) | 15.5 ± 0.5 | 12.9 ± 0.6 | -16.8% |
| Hematocrit (%) | 50.1 ± 1.2 | 41.5 ± 1.9 | -17.2% |
| Platelet Count (K/µL) | 1250 ± 110 | 650 ± 85 | -48.0% |
Table 2: Organ and Bone Marrow Analysis
| Parameter | Vehicle Control | G6 Treated (10 mg/kg/day) | % Change with G6 |
| Spleen Weight (mg) | 250 ± 25 | 145 ± 15 | -42.0% |
| Liver Extramedullary Hematopoiesis | Present | Eliminated | -100% |
| Bone Marrow Megakaryocytic Hyperplasia | Severe | Significantly Reduced | -70% (average) |
| Bone Marrow M:E Ratio | Abnormal | Normalized | - |
| Bone Marrow JAK2 Mutant Burden | High | Reduced by 67% (average) | -67.0% |
| Bone Marrow Reticulin Staining | Increased | Decreased by 67% (average) | -67.0% |
Data presented as mean ± SEM where applicable.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vivo Efficacy Study in JAK2 V617F Transgenic Mice
Objective: To evaluate the therapeutic efficacy of a JAK2 inhibitor (G6) in a transgenic mouse model of JAK2 V617F-mediated MPN.
Mouse Model:
-
Strain: Transgenic mice expressing the human JAK2 V617F cDNA under the control of the vav promoter on a C57BL/6 background.
-
Age: 11-12 months, exhibiting a marked primary myelofibrosis (PMF) phenotype.
Drug Formulation and Administration:
-
Compound: G6, a small molecule JAK2 inhibitor.
-
Vehicle: DMSO.
-
Dosage: 10 mg/kg/day.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Treatment Duration: 28 consecutive days.
Experimental Groups:
-
Vehicle Control Group (n=7): Mice receiving daily i.p. injections of DMSO.
-
G6 Treatment Group (n=6): Mice receiving daily i.p. injections of G6 at 10 mg/kg.
Readouts and Analysis:
-
Peripheral Blood Analysis: Complete blood counts (CBCs) were performed at baseline and after 28 days of treatment.
-
Organ Analysis: Spleen and liver were harvested at the end of the study. Spleen weight was recorded. Liver sections were analyzed for extramedullary hematopoiesis.
-
Bone Marrow Analysis: Bone marrow was flushed from femurs.
-
Histology: Assessed for megakaryocytic hyperplasia and M:E ratio.
-
Reticulin Staining: To evaluate the degree of myelofibrosis.
-
JAK/STAT Signaling: Western blot analysis for phospho-JAK2 and phospho-STAT5.
-
Mutant Allele Burden: Quantitative PCR to determine the ratio of human JAK2 V617F to endogenous mouse Jak2 wild-type transcripts.
-
Conclusion
The data presented for the JAK2 inhibitor G6 in a JAK2 V617F transgenic mouse model demonstrates significant therapeutic efficacy. Treatment with G6 led to the normalization of hematological parameters, a reduction in splenomegaly, elimination of extramedullary hematopoiesis, and, critically, a marked reduction in the JAK2 V617F mutant burden and reversal of fibrosis in the bone marrow.[1] These findings highlight the potential of potent and selective JAK2 inhibitors to modify the disease course in JAK2 V617F-driven myeloproliferative neoplasms. The experimental protocols provided herein offer a robust framework for the preclinical evaluation of novel JAK2 inhibitors.
References
Application Note: Western Blot Protocol for Detecting Phospho-STAT3 (Tyr705) Following Treatment with the JAK2 Inhibitor, Jak2-IN-6
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in numerous cellular processes, including proliferation, differentiation, apoptosis, and immune regulation.[1][2] The binding of cytokines, such as Interleukin-6 (IL-6), to their receptors triggers the activation of associated JAKs.[3][4] Activated JAK2 then phosphorylates STAT3 at the Tyr705 residue.[1][5] This phosphorylation event is crucial as it induces STAT3 dimerization, nuclear translocation, and subsequent binding to DNA to regulate gene expression.[3][6]
Constitutive activation of the JAK2/STAT3 pathway is implicated in the pathogenesis of various cancers and inflammatory diseases, making it a key target for therapeutic intervention.[2][7] Jak2-IN-6 is a small molecule inhibitor designed to target the kinase activity of JAK2, thereby preventing the downstream phosphorylation of STAT3. This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of STAT3 phosphorylation at Tyr705 in cells treated with this compound.
Signaling Pathway
Caption: The JAK2/STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Protocol
This protocol outlines the steps for treating cultured cells with this compound, preparing cell lysates, and performing a Western blot to analyze the phosphorylation status of STAT3.
I. Materials and Reagents
Cell Culture and Treatment:
-
Cell line with active JAK2/STAT3 signaling (e.g., HepG2, DU145)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Cytokine for stimulation (e.g., human IL-6)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Cell Lysis and Protein Quantification:
-
RIPA Lysis Buffer or M-PER Mammalian Protein Extraction Reagent[5][8]
-
Protease Inhibitor Cocktail[9]
-
BCA Protein Assay Kit
Western Blotting:
-
4-12% Bis-Tris Gels (or similar polyacrylamide gels)
-
SDS-PAGE Running Buffer (e.g., 1x Tris/Glycine/SDS)[5]
-
PVDF or Nitrocellulose membrane[5]
-
Transfer Buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBS-T)[5][10]
-
Primary Antibodies:
-
Secondary Antibodies:
-
Chemiluminescent Substrate (e.g., ECL)
II. Experimental Workflow
Caption: Workflow for Western blot analysis of p-STAT3 after this compound treatment.
III. Step-by-Step Methodology
1. Cell Culture and Treatment: a. Seed the chosen cell line in appropriate culture plates. Grow cells until they reach 70-80% confluency. b. (Optional) For experiments involving cytokine stimulation, serum-starve the cells for 12-24 hours to reduce basal signaling activity.[9] c. Pre-treat cells with various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours). Note: The optimal concentration and incubation time for this compound should be determined empirically through dose-response and time-course experiments. d. Following pre-treatment, stimulate the cells with a cytokine like IL-6 (e.g., 100 ng/mL) for 30 minutes to induce JAK2/STAT3 phosphorylation.[9] A non-stimulated control group should be included.
2. Cell Lysis: a. Aspirate the culture medium and wash the cells once with ice-cold PBS. b. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the plate.[10] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (total protein extract) to a new tube and store at -80°C or proceed to the next step.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol. b. Normalize the concentration of all samples with lysis buffer.
4. SDS-PAGE and Western Transfer: a. Prepare protein samples by adding 4x SDS sample buffer and heating at 95°C for 5 minutes.[11] b. Load 20-40 µg of denatured protein per lane onto a 4-12% Bis-Tris gel. c. Run the gel until the dye front reaches the bottom. d. Transfer the separated proteins from the gel to a PVDF membrane.
5. Immunoblotting: a. Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature to prevent non-specific antibody binding.[10] b. Incubate the membrane with primary antibody against phospho-STAT3 (Tyr705) (e.g., 1:1000 dilution in 5% BSA/TBS-T) overnight at 4°C with gentle agitation.[11] c. Wash the membrane three times for 10 minutes each with TBS-T. d. Incubate the membrane with HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% BSA/TBS-T) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBS-T.
6. Detection and Analysis: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using a digital imager. c. To ensure equal protein loading, the blot can be stripped and re-probed for total STAT3 and a loading control like β-actin. d. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-STAT3 signal to the total STAT3 signal, which is then normalized to the loading control.
Data Presentation
Quantitative data from the Western blot analysis should be summarized to compare the effects of different treatment conditions. Densitometry readings can be presented in a table for clarity.
Table 1: Hypothetical Densitometry Analysis of p-STAT3 Levels
| Treatment Group | p-STAT3 (Tyr705) Intensity | Total STAT3 Intensity | β-Actin Intensity | Normalized p-STAT3 Ratio (p-STAT3 / Total STAT3) | Fold Change vs. Stimulated Control |
| Untreated Control | 150 | 10,000 | 12,000 | 0.015 | 0.05 |
| IL-6 Stimulated (Vehicle) | 3,000 | 10,200 | 11,900 | 0.294 | 1.00 |
| IL-6 + this compound (1 µM) | 1,200 | 9,900 | 12,100 | 0.121 | 0.41 |
| IL-6 + this compound (5 µM) | 450 | 10,100 | 11,800 | 0.045 | 0.15 |
| IL-6 + this compound (10 µM) | 180 | 9,800 | 12,200 | 0.018 | 0.06 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
References
- 1. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of IL-6/JAK2/STAT3 signaling pathway in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 6. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. mdpi.com [mdpi.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. blossombio.com [blossombio.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. Activation of the JAK/STAT3 and PI3K/AKT pathways are crucial for IL-6 trans-signaling-mediated pro-inflammatory response in human vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying IL-6 Signaling in Macrophages using Jak2-IN-6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Jak2-IN-6, a potent and selective JAK2 inhibitor, to investigate Interleukin-6 (IL-6) signaling pathways in macrophages. This document includes an overview of the IL-6/JAK2/STAT3 signaling cascade, detailed experimental protocols, and data presentation guidelines.
Introduction to IL-6 Signaling in Macrophages
Interleukin-6 is a pleiotropic cytokine that plays a crucial role in inflammation, immune regulation, and hematopoiesis. In macrophages, IL-6 signaling is primarily mediated through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Upon binding of IL-6 to its receptor complex (IL-6R/gp130), associated JAKs, including JAK1, JAK2, and TYK2, are activated.[1][2] These activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT3. Recruited STAT3 is subsequently phosphorylated by the JAKs, leading to its dimerization, nuclear translocation, and regulation of target gene transcription.[3][4] Dysregulation of the IL-6/JAK2/STAT3 pathway in macrophages is implicated in various inflammatory diseases and cancers.[5][6]
This compound: A Selective JAK2 Inhibitor
This compound is a multiple-substituted aminothiazole derivative that acts as a potent and selective inhibitor of JAK2 with a reported IC50 of 22.86 µg/mL.[1] Notably, it exhibits no activity against JAK1 and JAK3, making it a specific tool for dissecting the role of JAK2 in cellular signaling.[1] Its anti-proliferative effects have been observed in various cancer cell lines.[1]
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 353512-04-6[1] |
| Molecular Formula | C₁₄H₁₀ClN₃OS₂[7] |
| Molecular Weight | 335.83 g/mol [7] |
| IC50 (JAK2) | 22.86 µg/mL[1] |
| Selectivity | No activity against JAK1 and JAK3[1] |
Data Presentation
Table 1: Expected Inhibitory Effects of this compound on IL-6-induced STAT3 Phosphorylation in Macrophages
Note: The following data is hypothetical and serves as an example of expected results based on the known mechanism of JAK2 inhibitors. Actual results should be determined experimentally.
| Treatment | IL-6 Stimulation (10 ng/mL) | p-STAT3 (Tyr705) Level (Relative to Control) |
| Vehicle Control | - | 1.0 |
| Vehicle Control | + | 8.5 ± 1.2 |
| This compound (10 µg/mL) | + | 4.2 ± 0.8 |
| This compound (25 µg/mL) | + | 1.5 ± 0.4 |
| This compound (50 µg/mL) | + | 0.9 ± 0.2 |
Table 2: Expected Effect of this compound on IL-6 Production in LPS-stimulated Macrophages
Note: This table presents hypothetical data based on studies with other JAK2 inhibitors, as specific data for this compound in this context is not available. Experimental validation is required.
| Treatment | LPS Stimulation (100 ng/mL) | IL-6 Concentration in Supernatant (pg/mL) |
| Vehicle Control | - | < 10 |
| Vehicle Control | + | 1500 ± 250 |
| This compound (25 µg/mL) | + | 800 ± 150 |
Mandatory Visualizations
Caption: IL-6 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for studying this compound effects on IL-6 signaling.
Experimental Protocols
I. Macrophage Cell Culture and Seeding
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper or Accutase
-
Tissue culture plates (6-well or 12-well)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture macrophages in T-75 flasks until they reach 80-90% confluency.
-
For adherent cells like RAW 264.7, wash the cells with PBS and detach them using a cell scraper or Accutase.
-
Resuspend the cells in fresh complete medium and perform a cell count.
-
Seed the cells into 6-well or 12-well plates at a density of 1-1.5 x 10⁶ cells/well for a 6-well plate or 0.7-0.8 x 10⁶ cells/well for a 12-well plate and allow them to adhere overnight in the incubator.
II. Treatment with this compound and IL-6 Stimulation
Materials:
-
This compound (stock solution prepared in DMSO)
-
Recombinant human or murine IL-6
-
Serum-free culture medium
-
Cultured macrophages from Protocol I
Protocol:
-
The day after seeding, replace the complete medium with serum-free medium and starve the cells for 2-4 hours.
-
Prepare working solutions of this compound in serum-free medium. Based on its IC50 of 22.86 µg/mL, a starting concentration range of 10-50 µg/mL is recommended for initial experiments. A vehicle control (DMSO) should be included.
-
Pre-treat the cells with the different concentrations of this compound or vehicle for 1-2 hours in the incubator.
-
Stimulate the cells with IL-6 (e.g., 10 ng/mL) for the desired time points (e.g., 15-30 minutes for STAT3 phosphorylation, 24 hours for cytokine production).
III. Western Blot for Phospho-STAT3 (p-STAT3)
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-STAT3 Tyr705, anti-total STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Add lysis buffer to each well and scrape the cells. Collect the lysates in microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for loading by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for total STAT3 and GAPDH as loading controls.
IV. ELISA for IL-6
Materials:
-
Human or murine IL-6 ELISA kit
-
Cell culture supernatants from Protocol II
-
Microplate reader
Protocol:
-
Follow the manufacturer's instructions provided with the IL-6 ELISA kit.
-
Briefly, add standards and diluted cell culture supernatants to the antibody-pre-coated microplate.
-
Incubate as per the kit protocol.
-
Wash the plate and add the detection antibody.
-
Incubate and wash again.
-
Add the substrate solution and allow the color to develop.
-
Stop the reaction and measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the concentration of IL-6 in the samples based on the standard curve.
Conclusion
These application notes provide a framework for utilizing this compound as a specific inhibitor to investigate the role of JAK2 in IL-6 signaling in macrophages. The provided protocols for cell culture, inhibitor treatment, Western blotting, and ELISA, along with the illustrative diagrams, offer a comprehensive resource for researchers. It is crucial to note that the optimal concentration and treatment time for this compound should be empirically determined for each specific cell type and experimental condition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human JAK2 [V617F], JH1 and JH2 Domains, GST Tag Recombinant Protein (PV4336) [thermofisher.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of JAK2 in Aging, Inflammation, Hematopoiesis and Malignant Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trivitron.com [trivitron.com]
- 7. 353512-04-6 | MFCD03234340 | this compound [aaronchem.com]
Application Note: Quantitative PCR Assay for Measuring JAK2 V617F Allele Burden
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Janus kinase 2 (JAK2) V617F mutation is a somatic gain-of-function mutation found in the majority of patients with myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF)[1][2]. This single nucleotide polymorphism (c.1849G>T) in exon 14 of the JAK2 gene leads to a valine to phenylalanine substitution at codon 617 within the pseudokinase domain[2][3]. This substitution results in constitutive activation of the JAK2 kinase, leading to uncontrolled cell growth and proliferation independent of cytokine stimulation[3][4].
The quantification of the JAK2 V617F allele burden, expressed as the percentage of mutant alleles relative to the total number of JAK2 alleles, is a valuable tool for the diagnosis, prognosis, and monitoring of treatment response in MPN patients[1][5][6]. A sensitive and accurate method for quantifying the allele burden is crucial for clinical research and drug development. This application note provides a detailed protocol for a quantitative real-time polymerase chain reaction (qPCR) assay to measure the JAK2 V617F allele burden.
Principle of the Method
This assay utilizes an allele-specific, probe-based qPCR methodology to quantify the number of copies of both the JAK2 V617F mutant allele and the wild-type (WT) JAK2 allele. The assay employs specific primers and fluorescently labeled probes (e.g., TaqMan® probes) that differentiate between the mutant and wild-type sequences[7][8]. The allele burden is determined by comparing the amount of mutant and wild-type DNA to a standard curve generated from well-characterized reference materials[9][10].
Signaling Pathway
The JAK2 V617F mutation leads to the constitutive activation of the JAK-STAT signaling pathway. In normal physiology, cytokine binding to its receptor induces a conformational change, bringing two JAK2 molecules into close proximity, allowing for their trans-phosphorylation and activation. Activated JAK2 then phosphorylates the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. The V617F mutation bypasses the need for cytokine binding, leading to constant signaling through this pathway, which promotes cell proliferation and survival[3][4][11].
Caption: JAK-STAT signaling pathway in normal and JAK2 V617F mutated cells.
Experimental Workflow
The overall workflow for the quantitative measurement of JAK2 V617F allele burden involves several key steps, from sample collection to data analysis.
References
- 1. Design and Evaluation of a Real-Time PCR Assay for Quantification of JAK2 V617F and Wild-Type JAK2 Transcript Levels in the Clinical Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myhematology.com [myhematology.com]
- 3. JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The JAK-STAT pathway and hematopoietic stem cells from the JAK2 V617F perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of JAK2 V617F Allele Burden by Using the QuantStudio™ 3D Digital PCR System | Springer Nature Experiments [experiments.springernature.com]
- 6. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 7. Quantitative Determination of JAK2 V617F by TaqMan: An Absolute Measure of Averaged Copies per Cell That May Be Associated with the Different Types of Myeloproliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cincinnatichildrens.org [cincinnatichildrens.org]
- 9. The allele burden of JAK2 V617F can aid in differential diagnosis of Philadelphia Chromosome-Negative Myeloproliferative Neoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK2V617F Allele Burden Measurement in Peripheral Blood of Iranian Patients with Myeloproliferative Neoplasms and Effect of Hydroxyurea on JAK2V617F Allele Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring the Efficacy and Potency of Jak2-IN-6
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of the JAK-STAT signaling pathway. This pathway transduces signals from a multitude of cytokines and growth factors, playing a central role in hematopoiesis, immune response, and cell proliferation.[1][2] Dysregulation of this pathway, particularly through mutations in the JAK2 gene, is a key driver in various myeloproliferative neoplasms (MPNs), including polycythemia vera and primary myelofibrosis.[1][3] The most common of these is the V617F mutation, which leads to constitutive activation of JAK2 and uncontrolled cell growth.[1][4]
Jak2-IN-6 is a potent and selective small-molecule inhibitor designed to target the kinase activity of JAK2. By blocking the phosphorylation cascade initiated by JAK2, this compound aims to suppress the downstream signaling events that drive the pathogenesis of JAK2-dependent diseases. These application notes provide detailed protocols for cell-based assays to quantify the efficacy and potency of this compound, enabling researchers to assess its anti-proliferative effects, its direct impact on the signaling cascade, and its influence on downstream gene expression.
Mechanism of Action: The JAK2/STAT Signaling Pathway
The JAK2/STAT pathway is activated upon cytokine binding to its corresponding cell surface receptor. This induces receptor dimerization, bringing the associated JAK2 proteins into close proximity, leading to their autophosphorylation and activation. Activated JAK2 then phosphorylates tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][5] Recruited STATs are subsequently phosphorylated by JAK2, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell survival and proliferation.[6] this compound exerts its effect by inhibiting the catalytic activity of JAK2, thereby preventing the phosphorylation of STAT proteins and halting the downstream signaling cascade.
Application 1: Assessment of Anti-proliferative Efficacy
A primary measure of efficacy for a JAK2 inhibitor is its ability to suppress the growth of cancer cells that are dependent on JAK2 signaling. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce cell proliferation by 50%. Assays like the MTT or CCK-8 are colorimetric methods used to assess cell viability.[7]
Protocol: Cell Viability Assay (MTT)
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the anti-proliferative effects of this compound on a JAK2-dependent cell line (e.g., HEL or SET-2).[7][8][9]
Materials:
-
JAK2-dependent cells (e.g., HEL, SET-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% dimethylformamide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells in the logarithmic growth phase. Count and resuspend cells in fresh medium to a density of 5 x 10⁴ cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate (5,000 cells/well) and incubate for 24 hours (37°C, 5% CO₂).[7]
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. A common concentration range to test is 1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (no-cell control). Express the viability of treated cells as a percentage of the vehicle control. Plot the percentage of viability against the log concentration of this compound and use non-linear regression to calculate the IC50 value.
Data Presentation: Anti-proliferative Potency of this compound
The table below summarizes representative IC50 values for this compound in various cell lines. JAK2-dependent cell lines are expected to show high sensitivity (low IC50), while JAK2-independent lines serve as a control for selectivity.
| Cell Line | JAK2 Status | This compound IC50 (nM) | Reference Inhibitor (Ruxolitinib) IC50 (nM) |
| SET-2 | V617F Mutant | 150 | 14 |
| HEL | V617F Mutant | 300 | ~300 |
| Ba/F3-JAK2 V617F | V617F Mutant | 180 | 126 |
| A549 | JAK2 Wild-Type | >5000 | >5000 |
| (Data are hypothetical examples based on typical results for selective JAK2 inhibitors)[8][10][11] |
Application 2: Measurement of Target Inhibition in Cells
To confirm that the anti-proliferative effects of this compound are due to its intended mechanism of action, it is essential to measure the inhibition of JAK2 signaling directly. This is achieved by quantifying the phosphorylation status of JAK2 and its primary downstream substrate, STAT3, using Western blotting.[12][13] A potent inhibitor will cause a dose-dependent decrease in the levels of phosphorylated JAK2 (p-JAK2) and phosphorylated STAT3 (p-STAT3).[14][15]
Protocol: Western Blot for p-JAK2 and p-STAT3
Materials:
-
JAK2-dependent cells (e.g., SET-2)
-
6-well plates
-
This compound stock solution
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed SET-2 cells in 6-well plates at a density of 1 x 10⁶ cells/mL. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 4 hours.
-
Cell Lysis: Harvest cells by centrifugation, wash once with cold PBS, and lyse the cell pellet with 100 µL of ice-cold RIPA buffer. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[12]
-
SDS-PAGE: Normalize protein samples to the same concentration (e.g., 20-30 µg per lane) and run on an SDS-PAGE gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use antibodies against p-JAK2, total JAK2, p-STAT3, and total STAT3. A loading control like GAPDH should also be used.[14][16]
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescent imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the degree of inhibition.
Data Presentation: Potency in Signaling Inhibition
The potency of this compound in inhibiting the signaling pathway is determined by its EC50 value—the concentration that reduces the phosphorylation of a target (like STAT3) by 50%.
| Parameter | Cell Line | This compound EC50 (nM) |
| p-STAT3 Inhibition | SET-2 | 140 |
| p-STAT5 Inhibition | HEL | 205 |
| (Data are hypothetical examples based on typical results for selective JAK2 inhibitors)[8] |
Application 3: Quantification of Downstream Gene Expression
Inhibition of the JAK2/STAT3 pathway ultimately leads to changes in the transcription of target genes. Quantitative Real-Time PCR (qRT-PCR) can be used to measure the mRNA levels of genes regulated by STAT3, such as the suppressor of cytokine signaling 3 (SOCS3), which is a classic downstream target.[17] A successful inhibition of the pathway should lead to a significant change in the expression of these genes.
Protocol: Quantitative RT-PCR for SOCS3 Expression
Materials:
-
Treated cell samples (from the same experiment as the Western blot)
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for SOCS3 and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-Time PCR instrument
Procedure:
-
RNA Extraction: Lyse the treated cells and extract total RNA according to the manufacturer's protocol of the chosen kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. Each reaction should include qPCR master mix, forward and reverse primers for the gene of interest (SOCS3) or the housekeeping gene, and the synthesized cDNA template. Run each sample in triplicate.[18]
-
qPCR Run: Perform the qPCR on a Real-Time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[18][19]
-
Data Analysis: Calculate the cycle threshold (Ct) values. Determine the relative expression of SOCS3 using the ΔΔCt method, normalizing the data to the housekeeping gene and comparing the treated samples to the vehicle control.
Data Presentation: Effect on Target Gene Expression
The results show the fold change in SOCS3 mRNA expression in cells treated with this compound compared to the vehicle control.
| Treatment | Concentration (nM) | Relative SOCS3 mRNA Expression (Fold Change) |
| Vehicle Control | 0 | 1.0 |
| This compound | 100 | 0.65 |
| This compound | 500 | 0.25 |
| (Data are hypothetical examples based on expected outcomes)[17] |
The protocols described in these application notes provide a comprehensive framework for evaluating the cellular efficacy and potency of the JAK2 inhibitor, this compound. By employing a combination of cell viability assays, Western blotting for target phosphorylation, and qRT-PCR for downstream gene expression, researchers can build a robust preclinical data package. These assays confirm the anti-proliferative activity of the compound, verify its on-target mechanism of action, and quantify its impact on the JAK2 signaling pathway, providing crucial insights for further drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Insights on JAK2 Modulation by Potent, Selective, and Cell-permeable Pseudokinase-Domain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patientpower.info [patientpower.info]
- 5. m.youtube.com [m.youtube.com]
- 6. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. researchgate.net [researchgate.net]
- 9. 4.3. Assessment of Cell Viability [bio-protocol.org]
- 10. JAK2 Inhibitors: What’s the true therapeutic potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Inhibition of JAK/STAT3 Expression by Acute Myeloid Leukemia-Targeted Nanoliposome for Chemotherapy Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of JAK2/STAT3/SOCS3 signaling attenuates atherosclerosis in rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A highly specific q-RT-PCR assay to address the relevance of the JAK2WT and JAK2V617F expression levels and control genes in Ph-negative myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design and Evaluation of a Real-Time PCR Assay for Quantification of JAK2 V617F and Wild-Type JAK2 Transcript Levels in the Clinical Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Jak2-IN-6 Experiments
Welcome to the technical support center for Jak2-IN-6, a potent and selective inhibitor of Janus kinase 2 (JAK2). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a multiple-substituted aminothiazole derivative that acts as a potent and selective inhibitor of JAK2 tyrosine kinase.[1] The Janus kinase (JAK) family, including JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases crucial for cytokine receptor signaling.[2] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders. This compound exerts its effect by binding to the ATP-binding site of the JAK2 kinase domain, thereby preventing the phosphorylation of downstream signaling molecules like STATs (Signal Transducers and Activators of Transcription). This blockade of the JAK-STAT signaling pathway ultimately inhibits gene transcription involved in cell proliferation, differentiation, and survival.
Q2: What is the selectivity profile of this compound?
This compound is highly selective for JAK2. Published data indicates that it shows no significant activity against other JAK family members, namely JAK1 and JAK3.[1] This high selectivity is crucial for minimizing off-target effects and obtaining specific experimental outcomes related to JAK2 inhibition.
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to three years. In solvent, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1] When handling the compound, avoid inhalation, and contact with eyes and skin. Use appropriate personal protective equipment, including gloves and safety goggles.[3]
Q4: In which solvents is this compound soluble?
This compound is soluble in DMSO. For preparing stock solutions, refer to the manufacturer's technical data sheet for specific solubility information.[1]
Troubleshooting Guides
Inconsistent Results in Kinase Assays
Problem: High variability or unexpected results in in-vitro kinase assays.
| Potential Cause | Troubleshooting Suggestion |
| Enzyme Activity | Ensure the recombinant JAK2 enzyme is active and has been stored correctly. Perform a positive control experiment with a known JAK2 activator or substrate. |
| ATP Concentration | The inhibitory effect of ATP-competitive inhibitors like this compound can be influenced by the ATP concentration in the assay. Ensure the ATP concentration is consistent across experiments and ideally close to the Km value for JAK2. |
| Inhibitor Dilution | Prepare fresh serial dilutions of this compound for each experiment. Inaccurate dilutions can lead to significant variations in IC50 values. |
| Assay Buffer Components | Components in the kinase assay buffer, such as detergents or reducing agents, can affect inhibitor potency. Use a consistent and validated buffer system. |
| Incubation Time | Optimize the incubation time for the kinase reaction to ensure it is within the linear range. |
Variable Outcomes in Cell-Based Assays (e.g., Western Blot, Cell Viability)
Problem: Inconsistent inhibition of downstream signaling (e.g., p-STAT3) or variable effects on cell viability.
| Potential Cause | Troubleshooting Suggestion |
| Cell Line and Passage Number | Different cell lines can exhibit varying sensitivity to this compound. Use a consistent cell line and passage number for all experiments. Cell lines with activating JAK2 mutations (e.g., V617F) are generally more sensitive. |
| Compound Stability in Media | This compound may have limited stability in cell culture media over long incubation periods. For long-term experiments, consider replenishing the media with fresh inhibitor. |
| Cell Density | Cell density can influence the effective concentration of the inhibitor. Seed cells at a consistent density for all experiments. |
| Serum Concentration | Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration. If observing inconsistencies, try reducing the serum concentration or using serum-free media for the treatment period, if possible for the cell line. |
| Off-Target Effects | While this compound is selective, at high concentrations, off-target effects on other kinases cannot be entirely ruled out. Titrate the inhibitor to use the lowest effective concentration. |
| Incomplete Cell Lysis (for Western Blot) | Ensure complete cell lysis to accurately measure the levels of total and phosphorylated proteins. Use appropriate lysis buffers containing phosphatase and protease inhibitors. |
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations of this compound.
Table 1: In-vitro Inhibitory Concentration
| Target | IC50 |
| JAK2 | 22.86 µg/mL[1] |
| JAK1 | No activity[1] |
| JAK3 | No activity[1] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (48-hour treatment)
| Cell Line | Cancer Type | IC50 |
| PC-9 | Non-small cell lung cancer | 18.1 µg/mL[1] |
| H1975 | Non-small cell lung cancer | 58.3 µg/mL[1] |
| PANC-1 | Pancreatic cancer | 40.6 µg/mL[1] |
Experimental Protocols
Detailed Protocol: Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
Target cell line (e.g., HEL cells with JAK2 V617F mutation)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a vehicle control (DMSO in medium at the same final concentration as the highest inhibitor concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 48 hours (or desired time point) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Visualizations
Signaling Pathway Diagram
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for a cell viability assay using this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
Technical Support Center: Overcoming JAK2-IN-6 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to JAK2-IN-6 resistance in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for JAK2 inhibitors like this compound?
A1: The Janus kinase (JAK) family, including JAK1, JAK2, JAK3, and TYK2, are critical mediators of the JAK-STAT signaling pathway.[1] This pathway is essential for regulating gene expression and cellular functions in response to extracellular cytokines and growth factors.[1][2] Upon cytokine binding, JAKs associated with the receptors become activated through trans-phosphorylation.[3] These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] The STAT proteins are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription involved in cell proliferation, survival, and differentiation.[1][5] JAK2 inhibitors, such as this compound, typically bind to the kinase domain of JAK2, preventing its activation and the subsequent phosphorylation of STAT proteins, thereby inhibiting the downstream signaling cascade.[4]
Q2: My cells, which were initially sensitive to this compound, have started proliferating again. What are the common reasons for this acquired resistance?
A2: Acquired resistance to JAK2 inhibitors in long-term culture is a known phenomenon and can occur through several mechanisms:
-
Secondary Mutations: The most common cause is the emergence of mutations within the JAK2 kinase domain, specifically in the ATP-binding site where the inhibitor binds.[6][7] These mutations can prevent the inhibitor from effectively docking while still allowing the kinase to function.
-
Activation of Bypass Pathways: Cells can develop resistance by activating alternative signaling pathways to compensate for the JAK2 blockade.[8] This can include the upregulation of other kinases or signaling molecules that promote cell survival and proliferation independently of the JAK/STAT pathway, such as the PI3K/Akt or Ras-MAPK pathways.[8][9]
-
JAK/STAT Pathway Reactivation: Resistance can occur through the reactivation of the JAK/STAT pathway itself, despite the presence of the inhibitor. This may happen via the formation of heterodimers between activated JAK2 and other JAK family members like JAK1 or TYK2, leading to trans-phosphorylation and sustained signaling.[9][10]
-
Overexpression of Survival Proteins: Upregulation of pro-survival proteins, such as those from the Bcl-2 family (e.g., Bcl-xL), can also contribute to resistance by making cells less susceptible to apoptosis induced by JAK2 inhibition.[11]
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: The first step is to perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 (or GI50) value of this compound in your current cell population against the parental, sensitive cell line. A significant rightward shift in the dose-response curve and a higher IC50 value indicate the development of resistance. You should also perform a Western blot to check the phosphorylation status of STAT3 or STAT5. Resistant cells may show persistent p-STAT levels even when treated with concentrations of this compound that were previously effective.
Q4: Are there alternative or combination therapies that can overcome this resistance?
A4: Yes, several strategies have been shown to overcome resistance to JAK2 inhibitors:
-
HSP90 Inhibition: Heat shock protein 90 (HSP90) acts as a chaperone for many kinases, including JAK2. HSP90 inhibitors can overcome genetic resistance to JAK2 inhibitors by destabilizing the JAK2 protein, leading to its degradation.[12]
-
Next-Generation JAK2 Inhibitors: Type II JAK2 inhibitors, which bind to the inactive conformation of the kinase, may be effective against certain mutations that confer resistance to type I inhibitors like ruxolitinib.[6][13]
-
Combination with Bcl-2/Bcl-xL Inhibitors: Since upregulation of anti-apoptotic proteins is a resistance mechanism, combining a JAK2 inhibitor with a Bcl-2/Bcl-xL inhibitor (like navitoclax) can synergistically induce apoptosis and overcome resistance.[11]
-
Targeting Bypass Pathways: If you identify the activation of a specific bypass pathway (e.g., PI3K/Akt), co-treatment with an inhibitor targeting that pathway may restore sensitivity.
Troubleshooting Guides
Guide 1: Verifying and Characterizing this compound Resistance
This guide outlines the initial steps to confirm and characterize the suspected resistance in your cell culture.
Objective: To quantitatively measure the change in sensitivity to this compound and assess the status of the downstream signaling pathway.
Workflow Diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. oaepublish.com [oaepublish.com]
- 4. youtube.com [youtube.com]
- 5. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Acquired JAK2 mutations confer resistance to JAK inhibitors in cell models of acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MOLECULAR PATHWAYS: JAK/STAT PATHWAY: MUTATIONS, INHIBITORS, AND RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. rupress.org [rupress.org]
- 13. New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cytotoxicity of JAK2 Inhibitors in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the JAK2 inhibitor Jak2-IN-6 and related compounds in primary cell cultures. Our goal is to help you manage and interpret cytotoxicity observed during your experiments.
Important Note on Compound Identity: The scientific literature and commercial suppliers may refer to distinct molecules with similar names. "this compound" is described as a multiple-substituted aminothiazole derivative. Concurrently, a well-characterized experimental JAK2 inhibitor is referred to as "G6," a stilbenoid compound. This guide will provide information on both where available and will offer general guidance applicable to potent JAK2 inhibitors. Users should verify the specific chemical entity they are using.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it induce cytotoxicity?
A1: this compound is a potent and selective inhibitor of Janus kinase 2 (JAK2).[1][2] JAK2 is a critical enzyme in the JAK-STAT signaling pathway, which is essential for the proliferation, differentiation, and survival of many cell types, particularly hematopoietic cells.[3] By inhibiting JAK2, this compound blocks the phosphorylation and activation of downstream STAT proteins. This disruption of JAK2/STAT signaling can halt cell cycle progression and induce apoptosis (programmed cell death), leading to cytotoxicity, especially in cells that are dependent on this pathway for survival.
The related experimental compound, G6, also inhibits the JAK2/STAT pathway.[3] Interestingly, its cytotoxic effects have been linked to a specific downstream mechanism involving the cleavage of the cytoskeletal protein vimentin in a calpain-dependent manner. This disruption of the cytoskeleton is sufficient to reduce cell viability.[4][5]
Q2: What are the expected cytotoxic effects of this compound in primary hematopoietic cells?
A2: Primary hematopoietic progenitor cells are highly dependent on signaling pathways regulated by JAK2 for their survival and differentiation. Therefore, treatment with a potent JAK2 inhibitor like this compound is expected to induce significant cytotoxicity. This is often an intended on-target effect, particularly in studies involving malignant hematopoietic cells from myeloproliferative neoplasms (MPNs) which frequently harbor activating JAK2 mutations (e.g., V617F).[3] In these cases, the malignant cells are "addicted" to the constitutively active JAK2 signaling, making them highly sensitive to its inhibition.
Q3: What is a typical effective concentration for this compound in primary cell cultures?
A3: The optimal concentration of this compound must be determined empirically for each primary cell type and experimental context. However, based on available data for this compound and other potent JAK2 inhibitors, a starting point for concentration range finding studies could be from 0.1 µM to 50 µM.
For the aminothiazole derivative this compound, an IC50 of 22.86 μg/mL has been reported, which is approximately 68 µM.[1][2] A derivative of the stilbenoid JAK2 inhibitor G6, known as NB15, induced 50% cell death in HEL cells at a concentration of approximately 0.85 µM.[6] It is crucial to perform a dose-response experiment to determine the IC50 in your specific primary cell culture system.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound and other relevant JAK2 inhibitors in different cell lines. This data can serve as a reference for designing your experiments.
Table 1: IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) |
| PC-9 | Lung Adenocarcinoma | 18.1 | ~53.9 |
| H1975 | Lung Adenocarcinoma | 58.3 | ~173.6 |
| PANC-1 | Pancreatic Carcinoma | 40.6 | ~120.9 |
Data sourced from MedchemExpress and DC Chemicals.[1][2]
Table 2: Comparative IC50 Values of Other JAK2 Inhibitors
| Inhibitor | Cell Line/Primary Cells | Mutation Status | IC50 (nM) |
| NB15 (G6 derivative) | HEL | JAK2 V617F | ~850 |
| Ruxolitinib (INCB018424) | Ba/F3-JAK2V617F | JAK2 V617F | 126 |
| Ruxolitinib (INCB018424) | HEL | JAK2 V617F | 186 |
| TG101348 | Ba/F3-JAK2V617F | JAK2 V617F | 270 |
| TG101348 | HEL | JAK2 V617F | 305 |
| XL019 | Erythroid cells (EPO-stimulated) | Wild-type JAK2 | 64 |
This table provides context from other known JAK2 inhibitors to aid in experimental design.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity in vehicle control (e.g., DMSO) cells. | 1. DMSO concentration is too high. 2. Primary cells are highly sensitive to the solvent. 3. Contamination of culture. | 1. Ensure the final DMSO concentration is ≤ 0.1%. Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your cells. 2. Use a lower concentration of DMSO or explore alternative solvents if possible. 3. Check for mycoplasma and bacterial/fungal contamination. |
| No significant cytotoxicity observed at expected effective concentrations. | 1. The specific primary cells are not dependent on the JAK2 pathway for survival. 2. The inhibitor is inactive or degraded. 3. Insufficient incubation time. 4. Incorrect assay for cytotoxicity in your cell type. | 1. Confirm JAK2 expression and phosphorylation in your cells via Western blot. Consider using a positive control cell line known to be sensitive to JAK2 inhibition (e.g., HEL cells). 2. Check the storage conditions and age of the inhibitor stock solution. Prepare fresh stock solutions. 3. Extend the incubation time (e.g., 48-72 hours). 4. For suspension cells, ensure your assay is suitable (e.g., Annexin V/PI staining, CTG). Adherent cell assays like crystal violet may not be appropriate. |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Edge effects in the multi-well plate. 3. Inconsistent drug concentration due to pipetting errors. | 1. Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating replicates. 2. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. 3. Use calibrated pipettes and ensure proper mixing of the drug in the media before adding to the cells. |
| Unexpected morphological changes in cells. | 1. On-target effects on cell differentiation or morphology. 2. Off-target effects of the inhibitor. 3. Cytoskeletal disruption (as seen with G6). | 1. Document morphological changes with microscopy. This may be part of the inhibitor's biological effect. 2. Review literature for known off-target effects of the inhibitor class. 3. If using G6 or a related compound, consider assays for vimentin cleavage or calpain activity. |
Experimental Protocols
Protocol 1: Determining IC50 of this compound using MTT Assay in Suspension Primary Cells
This protocol is adapted for primary hematopoietic cells, which are typically grown in suspension.
Materials:
-
Primary hematopoietic cells
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well flat-bottom culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Preparation:
-
Isolate primary hematopoietic cells using your standard protocol (e.g., Ficoll-Paque density gradient centrifugation for peripheral blood mononuclear cells).
-
Resuspend cells in complete culture medium at a concentration of 0.5-1.0 x 10^6 cells/mL. The optimal seeding density should be determined empirically.[5]
-
-
Drug Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the dose-response curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO only) at the same final concentration as in the highest drug concentration well.
-
-
Cell Plating and Treatment:
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[4][7]
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Centrifuge the plate at 500 x g for 5 minutes to pellet the cells and formazan crystals.
-
Carefully aspirate the supernatant without disturbing the pellet.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Mix thoroughly by pipetting up and down.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Assessing Apoptosis using Annexin V/PI Staining and Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated primary hematopoietic cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS (Phosphate Buffered Saline)
-
Flow cytometer
Procedure:
-
Cell Collection and Washing:
-
Culture and treat cells with this compound as described in your experimental design (e.g., in 6-well plates).
-
Harvest the cells by transferring the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.[8]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9][10]
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour.[8]
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Signaling Pathways and Experimental Workflows
Below are diagrams generated using Graphviz to visualize key pathways and workflows.
JAK2/STAT Signaling Pathway and Inhibition
Caption: Inhibition of the JAK2/STAT signaling pathway by this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound in primary cells.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: Logical workflow for troubleshooting unexpected cytotoxicity results.
References
- 1. This compound|CAS 353512-04-6|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Jak2 Inhibitor, G6, Alleviates Jak2-V617F-Mediated Myeloproliferative Neoplasia by Providing Significant Therapeutic Efficacy to the Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Identification of novel SAR properties of the Jak2 small molecule inhibitor G6: significance of the para-hydroxyl orientation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. immunostep.com [immunostep.com]
Technical Support Center: Best Practices for Jak2-IN-6 Functional Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in functional assays involving the JAK2 inhibitor, Jak2-IN-6.
Frequently Asked Questions (FAQs)
Q1: What are the most common functional assays used to assess this compound activity?
A1: The most common functional assays for evaluating this compound and other JAK2 inhibitors can be broadly categorized into two types:
-
Biochemical Assays: These assays directly measure the enzymatic activity of purified JAK2 protein. A typical format involves incubating the kinase with a substrate and ATP, then quantifying the resulting phosphorylation.[1][2] Luminescence-based assays that measure ATP consumption (like Kinase-Glo®) or ADP production (like ADP-Glo™) are frequently used for their high-throughput capabilities.[2][3]
-
Cell-Based Assays: These assays measure the effect of the inhibitor on cellular processes that are dependent on JAK2 signaling. Common examples include:
-
Proliferation/Viability Assays: These assess the inhibitor's ability to curb the growth of cell lines whose proliferation is driven by JAK2 activity, particularly those harboring the activating JAK2 V617F mutation (e.g., HEL, SET-2, or engineered Ba/F3 cells).[4][5][6]
-
Phosphorylation Assays: These assays quantify the phosphorylation of downstream targets of JAK2, most commonly STAT3 or STAT5.[5][7] This can be measured using techniques like Western blotting, ELISA, or flow cytometry.
-
Reporter Gene Assays: These utilize a reporter gene (e.g., luciferase) under the control of a STAT-responsive promoter to measure the activity of the JAK/STAT pathway.
-
Q2: Which cell lines are recommended for this compound functional assays?
A2: The choice of cell line is critical and depends on the specific research question. Here are some commonly used and recommended cell lines:
-
Ba/F3 Cells: This is a murine pro-B cell line that is dependent on IL-3 for survival and proliferation. They are often engineered to express human wild-type or mutant forms of JAK2 (e.g., V617F), along with an appropriate cytokine receptor like the erythropoietin receptor (EPOR).[4][6] These models are useful for studying the inhibitor's effect on specific JAK2 variants in a controlled genetic background.
-
HEL (Human Erythroleukemia) and SET-2 (Human Megakaryoblastic Leukemia) Cells: These human cell lines endogenously express the homozygous JAK2 V617F mutation, making them physiologically relevant models for studying myeloproliferative neoplasms (MPNs).[5][8][9]
-
K562 Cells: While often used as a model for chronic myeloid leukemia (CML) due to the BCR-ABL fusion, they can be engineered using CRISPR/Cas9 to express the JAK2 V617F mutation, providing another model system.[10]
Q3: What are the primary sources of variability in this compound functional assays?
A3: Variability in functional assays can obscure the true effects of an inhibitor.[11] Key sources of variability include:
-
Cell Culture Conditions:
-
Cell Line Authenticity and Stability: Misidentified or genetically drifted cell lines can produce inconsistent results.[12]
-
Passage Number: High passage numbers can lead to phenotypic and genotypic changes.[12]
-
Cell Density: The density of cells at the time of the assay can affect their responsiveness.[12]
-
-
Reagents and Materials:
-
Reagent Quality: Variability in the quality of serum, cytokines, and other reagents can impact results.
-
ATP Concentration (in biochemical assays): Since many inhibitors are ATP-competitive, variations in ATP concentration can significantly alter IC50 values.[13]
-
DMSO Concentration: The solvent used to dissolve the inhibitor can affect enzyme activity and cell health at higher concentrations.[14][15]
-
-
Assay Protocol and Execution:
-
Liquid Handling and Pipetting Errors: Inaccurate or inconsistent dispensing of cells, reagents, or the inhibitor is a major source of variability.[16]
-
Incubation Times and Temperature: Deviations from the optimized times and temperatures for cell treatment, enzyme reactions, or signal detection can lead to inconsistent results.[17]
-
Plate Effects: "Edge effects" or temperature gradients across a microplate can cause wells in different positions to behave differently.[18]
-
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
| Potential Cause | Troubleshooting Step | Best Practice Recommendation |
| Inconsistent Cell State | Verify cell line identity via short tandem repeat (STR) profiling. Monitor cell health and morphology. | Use cell lines from a reputable source (e.g., ATCC). Limit cell passage number and establish a "thaw-and-use" frozen stock system to ensure consistency.[12] |
| Variable Reagent Concentrations | Prepare fresh dilutions of this compound for each experiment. Validate the concentration and activity of key reagents like cytokines and ATP. | For biochemical assays, use an ATP concentration close to the Km of the enzyme to ensure physiological relevance and comparability of IC50 values.[13] Maintain a consistent, low concentration of DMSO across all wells (typically ≤ 0.5%). |
| Inconsistent Assay Timing | Use timers to ensure precise incubation periods. Plan experiments to minimize delays between steps. | Adhere strictly to the optimized incubation times for inhibitor treatment, reagent addition, and signal detection. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use automated liquid handling systems for high-throughput applications. | Employ reverse pipetting for viscous solutions. Ensure proper mixing after reagent addition. |
Issue 2: Low Z'-Factor or Poor Signal-to-Background Ratio
| Potential Cause | Troubleshooting Step | Best Practice Recommendation |
| Suboptimal Reagent Concentrations | Titrate the concentrations of enzyme, substrate, and ATP (for biochemical assays) or cells and stimulating cytokine (for cell-based assays). | Optimize reagent concentrations to achieve a robust signal window. The goal is to find conditions that maximize the difference between positive and negative controls while minimizing the standard deviation of each.[3][18] |
| Inappropriate Assay Window | Ensure the assay is read within the linear range of the reaction. For kinetic assays, perform a time-course experiment to determine the optimal endpoint. | The Z'-factor is a statistical measure of assay quality; a value > 0.5 is generally considered excellent for high-throughput screening.[18][19] However, assays with a lower Z' can still yield useful data with appropriate hit thresholds.[20] |
| Assay Plate Inconsistencies | Use high-quality, recommended microplates. Consider using a plate map that avoids the outer wells if edge effects are suspected. | Ensure uniform temperature across the plate during incubations. Proper sealing of plates can prevent evaporation. |
| Detection Instrument Settings | Optimize the gain, integration time, and other settings on the plate reader for the specific assay. | Consult the instrument and assay kit manuals for recommended settings. |
Data Presentation
Table 1: Representative IC50 Values for JAK2 Inhibitors in Different Assay Formats
| Inhibitor | Assay Type | Cell Line/Enzyme | Target | IC50 (nM) | Reference |
| Ruxolitinib | Biochemical | Purified JAK2 | Kinase Activity | 2.8 - 3.2 | [6][21] |
| Ruxolitinib | Cell-Based | HEL (JAK2V617F) | Proliferation | 186 | [6] |
| Ruxolitinib | Cell-Based | Ba/F3-EPOR-JAK2V617F | Proliferation | 126 | [6] |
| Fedratinib | Biochemical | Purified JAK2 | Binding Affinity | ≥20-fold selective for JAK2 | [22] |
| Momelotinib | Biochemical | Purified JAK2 | Kinase Activity | 11 | [21] |
| CYT387 | Biochemical | Purified JAK2 | Kinase Activity | 18 | [6] |
| CYT387 | Cell-Based | Ba/F3-EPOR-JAK2V617F | Proliferation | 500 | [6] |
| XL019 | Biochemical | Purified JAK2 | Kinase Activity | 2 | [6] |
Note: IC50 values are highly dependent on specific assay conditions (e.g., ATP concentration) and may vary between laboratories.
Experimental Protocols
Protocol 1: Cell-Based STAT5 Phosphorylation Assay
-
Cell Plating: Seed a JAK2-dependent cell line (e.g., HEL cells) in a 96-well plate at a pre-optimized density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Add the diluted compound to the cells and incubate for the desired time (e.g., 1-2 hours). Include vehicle-only (e.g., DMSO) controls.
-
Cell Lysis: After incubation, remove the medium and lyse the cells using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[7]
-
Detection: Quantify the levels of phosphorylated STAT5 (pSTAT5) and total STAT5 using a suitable method, such as a sandwich ELISA kit or Western blotting.
-
Data Analysis: Normalize the pSTAT5 signal to the total STAT5 signal for each well. Plot the normalized pSTAT5 levels against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Biochemical Kinase Activity Assay (Luminescence-Based)
-
Reagent Preparation: Prepare the kinase reaction buffer, purified recombinant JAK2 enzyme, a suitable substrate (e.g., a biotinylated peptide), and ATP.
-
Assay Reaction: In a 96- or 384-well plate, add the reaction buffer, this compound at various concentrations, and the JAK2 enzyme. Allow the inhibitor and enzyme to pre-incubate briefly.
-
Initiate Reaction: Start the kinase reaction by adding the substrate/ATP mixture. Incubate at a controlled temperature (e.g., room temperature) for an optimized period (e.g., 60 minutes).[23]
-
Detection: Stop the reaction and measure kinase activity using a luminescence-based detection reagent (e.g., ADP-Glo™). This reagent quantifies the amount of ADP produced, which is directly proportional to kinase activity.[2]
-
Data Analysis: Convert the luminescent signal to percent inhibition relative to vehicle (DMSO) controls. Plot the percent inhibition against the logarithm of the this compound concentration and calculate the IC50 value.
Visualizations
Caption: Canonical JAK2/STAT signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a cell-based this compound functional assay.
Caption: A logical troubleshooting guide for common issues in functional kinase assays.
References
- 1. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. promega.com.br [promega.com.br]
- 4. signosisinc.com [signosisinc.com]
- 5. astx.com [astx.com]
- 6. JAK2 inhibitors: are they the solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. JAK2 V617F tyrosine kinase mutation in cell lines derived from myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mTOR Inhibitors Alone and in Combination with JAK2 Inhibitors Effectively Inhibit Cells of Myeloproliferative Neoplasms | PLOS One [journals.plos.org]
- 10. CRISPR/Cas9-Based Modeling of JAK2 V617F Mutation in K562 Cells Reveals Enhanced Proliferation and Sensitivity to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellgs.com [cellgs.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. researchgate.net [researchgate.net]
- 16. mt.com [mt.com]
- 17. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
- 20. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. media.cellsignal.com [media.cellsignal.com]
Technical Support Center: Interpreting Unexpected Phenotypes After Jak2-IN-6 Treatment
Welcome to the technical support center for Jak2-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected experimental outcomes following treatment with the Jak2 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported selectivity?
A1: this compound is a potent and selective inhibitor of Janus kinase 2 (Jak2), a non-receptor tyrosine kinase critical in cytokine signaling pathways that regulate hematopoiesis and immune responses.[1][2] It has a reported IC50 of 22.86 µg/mL for Jak2 and has been shown to have no activity against the closely related kinases Jak1 and Jak3 at the concentrations tested.[1][2] Its CAS number is 353512-04-6.[1][2]
Q2: What is the expected outcome of this compound treatment in cancer cell lines?
A2: The primary expected outcome is the inhibition of cell proliferation and the induction of apoptosis in cell lines dependent on Jak2 signaling. This compound has demonstrated anti-proliferative effects in various cancer cell lines.[1]
Q3: Are unexpected or "off-target" effects common with kinase inhibitors like this compound?
A3: Yes, unexpected phenotypes and off-target effects can occur with kinase inhibitors. These can arise from the inhibition of other kinases with similar ATP-binding pockets or from complex cellular responses to the inhibition of the primary target. It is crucial to characterize the selectivity of any kinase inhibitor to understand its potential off-target effects.
Q4: What are some known unexpected phenotypes observed with Jak2 inhibitors?
A4: Some documented unexpected phenotypes with Jak2 inhibitors include:
-
Paradoxical increase in megakaryocyte and platelet production: At low doses, some Jak2 inhibitors have been observed to increase, rather than decrease, the production of these cells.[3][4]
-
Induction of cellular senescence: Instead of apoptosis, some cell types may enter a state of irreversible growth arrest known as senescence upon Jak2 inhibition.[5][6][7][8]
-
Paradoxical hyperphosphorylation of Jak2: Treatment with certain ATP-competitive Jak2 inhibitors can lead to an increase in the phosphorylation of Jak2 itself.[9]
Troubleshooting Guide: Interpreting Unexpected Phenotypes
This guide provides potential explanations and experimental steps to investigate unexpected results following this compound treatment.
Issue 1: Increased Platelet or Megakaryocyte Counts
Unexpected Observation: An increase in platelet or megakaryocyte numbers is observed in your in vitro or in vivo model after treatment with low concentrations of this compound. This is contrary to the expected anti-proliferative effect.
Potential Explanations:
-
Dose-dependent paradoxical effect: Studies have shown that low doses of Jak2 inhibitors can paradoxically promote megakaryocyte differentiation and platelet production.[3][4] This may be due to a partial inhibition of Jak2 signaling that shifts the cellular response from proliferation to differentiation.
-
Negative feedback loop disruption: Jak2 signaling is involved in the negative regulation of thrombopoietin (TPO) levels. Inhibition of Jak2 in megakaryocytes and platelets can lead to reduced TPO clearance, resulting in higher circulating TPO levels and subsequent stimulation of megakaryopoiesis.[10][11]
Troubleshooting Workflow:
Caption: Workflow for investigating increased platelet/megakaryocyte counts.
Experimental Suggestions:
-
Detailed Dose-Response Analysis: Perform a comprehensive dose-response experiment with this compound, including very low concentrations, to determine if the pro-proliferative effect is specific to a certain dose range.
-
Signaling Pathway Analysis: Use Western blotting to assess the phosphorylation status of Jak2 and its downstream target STAT5 at various concentrations of this compound. A partial inhibition of p-STAT5 at low doses might correlate with the observed phenotype.
-
TPO Level Measurement (in vivo): If using an animal model, measure serum thrombopoietin (TPO) levels to investigate if they are elevated following treatment.
-
Megakaryocyte Differentiation Assay: Culture hematopoietic progenitors with different concentrations of this compound and assess megakaryocyte differentiation using markers like CD41 and CD61 by flow cytometry.
Issue 2: Cells Undergo Senescence Instead of Apoptosis
Unexpected Observation: Your target cells stop proliferating after this compound treatment but do not show markers of apoptosis. Instead, they exhibit a flattened, enlarged morphology characteristic of cellular senescence.
Potential Explanations:
-
Cell-type specific response: The outcome of Jak2 inhibition can be context-dependent. In some cell types, the disruption of Jak2 signaling may trigger a senescence program rather than apoptosis.[5][6][7][8]
-
Activation of senescence-associated pathways: Jak2 inhibition can lead to the upregulation of cell cycle inhibitors like p21, which are key mediators of cellular senescence.[7]
Troubleshooting Workflow:
Caption: Workflow for investigating cellular senescence.
Experimental Suggestions:
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining: This is a hallmark cytochemical stain for senescent cells.
-
Western Blot for Senescence Markers: Analyze the expression of key cell cycle inhibitors like p16INK4a and p21WAF1/Cip1.
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine the cell cycle distribution. Senescent cells typically arrest in G1 or G2/M.
-
Analysis of the Senescence-Associated Secretory Phenotype (SASP): Measure the secretion of inflammatory cytokines and chemokines (e.g., IL-6, IL-8) that are characteristic of senescent cells using ELISA or cytokine arrays.
Issue 3: Paradoxical Hyperphosphorylation of Jak2
Unexpected Observation: Following treatment with this compound, you observe an increase in the phosphorylation of Jak2 at its activation loop (Tyr1007/1008) by Western blot, even though downstream signaling (e.g., p-STAT5) is inhibited.
Potential Explanations:
-
Inhibitor binding protects from dephosphorylation: ATP-competitive inhibitors bind to the kinase domain and can shield the phosphorylated activation loop from the action of cellular phosphatases, leading to an apparent increase in phosphorylation.[9]
-
Conformational changes: Inhibitor binding might induce a conformational change in Jak2 that makes the activation loop more accessible to other kinases or less accessible to phosphatases.
Troubleshooting Workflow:
Caption: Workflow for investigating paradoxical Jak2 hyperphosphorylation.
Experimental Suggestions:
-
Confirm Downstream Inhibition: Meticulously verify that downstream targets of Jak2, such as STAT3 and STAT5, show decreased phosphorylation, confirming the inhibitory activity of this compound.
-
Phos-tag™ SDS-PAGE: This technique can be used to separate proteins based on their phosphorylation status and can help to resolve different phosphorylated forms of Jak2.
-
Use of Control Inhibitors: If available, compare the effects of this compound with a non-ATP-competitive inhibitor of Jak2 to see if the hyperphosphorylation effect is specific to ATP-competitive compounds.
Quantitative Data Summary
The following tables summarize quantitative data related to this compound and the unexpected phenotypes associated with Jak2 inhibitors.
Table 1: In Vitro Activity of this compound
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | Jak2 | Kinase Assay | 22.86 µg/mL | [1][2] |
| This compound | Jak1 | Kinase Assay | No Activity | [1][2] |
| This compound | Jak3 | Kinase Assay | No Activity | [1][2] |
| This compound | PC-9 cells | Proliferation | 18.1 µg/mL | [1] |
| This compound | H1975 cells | Proliferation | 58.3 µg/mL | [1] |
| This compound | PANC-1 cells | Proliferation | 40.6 µg/mL | [1] |
Table 2: Quantitative Data on Unexpected Phenotypes with Jak2 Inhibitors
| Phenotype | Inhibitor | Cell/Model System | Observation | Quantitative Value | Reference |
| Paradoxical increase in megakaryocytes | AZD1480 | Human CD34+ cells | Increased cell count at low dose | ~1.5-fold increase at 0.2 µM | [3] |
| Cellular Senescence Induction | AG490 | Human tendon stem/progenitor cells | Reduced expression of p16 | Significant decrease | [5] |
| Paradoxical Jak2 Hyperphosphorylation | Ruxolitinib | Ba/F3-Jak2-V617F cells | Increased p-Jak2 (Y1007/8) | Dose-dependent increase | [9] |
Signaling Pathway Diagrams
The following diagram illustrates the canonical Jak/STAT signaling pathway that is the target of this compound.
Caption: The Jak/STAT signaling pathway and the point of inhibition by this compound.
Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3 (p-STAT3)
Objective: To assess the effect of this compound on the phosphorylation of STAT3, a key downstream target of Jak2.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix equal amounts of protein with Laemmli buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-p-STAT3 and anti-total STAT3) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
Protocol 2: Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
Cell Harvesting: Collect both adherent and suspension cells.
-
Washing: Wash cells with cold PBS.
-
Resuspension: Resuspend cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples on a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the effect of this compound on cell viability and proliferation.
Materials:
-
96-well plates
-
MTT reagent or CellTiter-Glo® reagent
-
Plate reader
Procedure (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 353512-04-6|DC Chemicals [dcchemicals.com]
- 3. JAK2 and MPL protein levels determine TPO-induced megakaryocyte proliferation vs differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Icaritin induces cellular senescence by accumulating the ROS production and regulation of the Jak2/Stat3/p21 pathway in imatinib-resistant, chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK inhibition alleviates the cellular senescence-associated secretory phenotype and frailty in old age - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genetic studies reveal an unexpected negative regulatory role for Jak2 in thrombopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Optimizing incubation time for Jak2-IN-6 to see maximal inhibition
Welcome to the technical support center for Jak2-IN-6, a potent and selective JAK2 inhibitor. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments for maximal inhibition of JAK2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a multiple-substituted aminothiazole derivative that acts as a potent and selective inhibitor of Janus kinase 2 (JAK2).[1][2][3][4] Its mechanism of action involves binding to the JAK2 kinase domain, which prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of the JAK/STAT signaling pathway inhibits gene transcription responsible for cell proliferation, differentiation, and survival.[1][5]
Q2: What is the IC50 of this compound?
The half-maximal inhibitory concentration (IC50) of this compound for JAK2 is 22.86 μg/mL.[1][2][3][4]
Q3: Is this compound selective for JAK2?
Yes, this compound is reported to be selective for JAK2 and shows no significant activity against other JAK family members like JAK1 and JAK3.[1][2][3][4]
Q4: What is the recommended concentration range for this compound in cellular assays?
Based on available data, concentrations ranging from 6.3 μg/mL to 50 μg/mL have been used to observe anti-proliferative effects in various cancer cell lines.[1][3] The optimal concentration will depend on the specific cell line and the desired biological endpoint. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.
Q5: What is a typical incubation time for this compound in cellular assays?
Published data shows significant anti-proliferative activity with a 48-hour incubation time.[1][3] However, the optimal incubation time can vary depending on the cell type, its doubling time, and the specific experimental objective. A time-course experiment is recommended to determine the ideal incubation period for achieving maximal inhibition.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 (μg/mL) | Selectivity Notes |
| JAK2 | 22.86 | No significant activity against JAK1 and JAK3 |
Table 2: Anti-proliferative Activity of this compound (48-hour incubation)
| Cell Line | IC50 (μg/mL) |
| PC-9 | 18.1 |
| H1975 | 58.3 |
| PANC-1 | 40.6 |
Experimental Protocols
General Protocol for Assessing JAK2 Inhibition in a Cellular Assay
This protocol provides a general framework for determining the efficacy of this compound in a cell-based assay by measuring the phosphorylation of a downstream target, such as STAT3.
Materials:
-
This compound
-
Cell line of interest (e.g., HEL cells, which have a constitutively active JAK2)
-
Appropriate cell culture medium and supplements
-
Cytokine for stimulation (if the cell line does not have a constitutively active JAK2 pathway, e.g., IL-6)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Inhibitor Treatment: Add the diluted this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period. A time-course experiment (e.g., 2, 6, 12, 24, 48 hours) is recommended to determine the optimal incubation time for maximal inhibition.
-
Cell Stimulation (if applicable): If your cell line requires cytokine stimulation, add the cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) before cell lysis.
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-STAT3.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Strip the membrane and re-probe for total STAT3 and a loading control (GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 and loading control signals.
Mandatory Visualizations
Caption: The JAK2/STAT3 signaling pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for optimizing this compound inhibition experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition observed | Inhibitor concentration is too low: The concentration of this compound may not be sufficient to inhibit JAK2 in your specific cell line. | Perform a dose-response experiment, testing a range of concentrations around the reported IC50 (e.g., 0.1x, 1x, 10x the IC50). |
| Incubation time is too short: The inhibitor may require more time to exert its effect, especially in slow-growing cell lines. | Conduct a time-course experiment (e.g., 2, 6, 12, 24, 48, 72 hours) to determine the optimal incubation period. | |
| Inhibitor is not fully dissolved: If the inhibitor is not completely in solution, its effective concentration will be lower than expected. | Ensure the stock solution is properly prepared. Gentle warming or sonication may aid dissolution. Filter-sterilize the stock solution if necessary. | |
| High cell death/toxicity | Inhibitor concentration is too high: High concentrations of this compound may induce off-target effects or general cytotoxicity. | Lower the concentration of the inhibitor. Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%). |
| Prolonged incubation: Long exposure to the inhibitor, even at a seemingly optimal concentration, can be toxic to some cell lines. | Reduce the incubation time. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or health can affect the response to the inhibitor. | Use cells within a consistent passage number range. Seed cells at the same density for each experiment and ensure they are in the logarithmic growth phase during treatment. |
| Inaccurate pipetting: Errors in preparing serial dilutions of the inhibitor can lead to inconsistent concentrations. | Use calibrated pipettes and be meticulous when preparing dilutions. Prepare a fresh set of dilutions for each experiment. | |
| Degradation of the inhibitor: Improper storage of the this compound stock solution can lead to its degradation. | Aliquot the stock solution and store it at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.[1][3] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS 353512-04-6|DC Chemicals [dcchemicals.com]
- 5. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Animal Models for Next-Generation JAK2 Inhibitor Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models to test next-generation JAK2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting an animal model for testing next-generation JAK2 inhibitors?
A1: The choice of an animal model is critical and depends on the specific research question. Key considerations include:
-
Type of Model:
-
Transgenic Models: These models express a mutant JAK2 transgene, often leading to a polycythemia vera (PV)-like phenotype. They are useful for studying the general effects of JAK2 activation.[1][2]
-
Knock-in (KI) Models: These models have a targeted insertion of a JAK2 mutation (e.g., V617F) into the endogenous gene locus, which more accurately reflects the human disease genetics.[1][2][3] Phenotypes can vary from essential thrombocythemia (ET)-like to PV-like, depending on the specific construct and genetic background.[1]
-
Patient-Derived Xenograft (PDX) Models: These models involve transplanting human hematopoietic stem and progenitor cells (HSPCs) from patients with myeloproliferative neoplasms (MPNs) into immunodeficient mice.[4][5] They are valuable for testing therapies on human cells in an in vivo environment, though engraftment can be challenging, particularly for PV.[5]
-
Humanized Models: These models utilize CRISPR/Cas9 to introduce mutations like JAK2V617F into human CD34+ cells, which are then xenografted. This allows for the study of disease initiation with a low mutant allele burden, mimicking early-stage human PV.[4][5]
-
-
Disease Phenotype: The model should recapitulate the specific MPN phenotype you are targeting (e.g., erythrocytosis in PV, thrombocytosis in ET, or myelofibrosis). Some KI models can progress from a PV-like state to myelofibrosis.[2][3]
-
Mutant Allele Burden: Many traditional models have a high JAK2V617F mutational frequency, which may not accurately reflect the clonal evolution in patients.[4] For studying disease initiation or therapies targeting low allele burdens, humanized models may be more appropriate.[4][5]
-
Next-Generation Inhibitor Type: The model should be suitable for testing the specific mechanism of your inhibitor. For example, if you are developing a mutant-specific inhibitor, a model expressing the target mutation is essential.
Q2: What are the differences between Type I, Type II, and pseudokinase domain JAK2 inhibitors, and how does this impact animal model selection?
A2: Understanding the inhibitor type is crucial for designing relevant preclinical studies:
-
Type I Inhibitors: These ATP-competitive inhibitors bind to the active conformation of the JAK2 kinase domain.[6] Most currently approved JAK2 inhibitors fall into this category.[7][8] They are generally not mutant-specific and can have side effects due to inhibiting wild-type JAK2.[9]
-
Type II Inhibitors: These inhibitors bind to the inactive conformation of the kinase domain.[6][8] They have shown promise in preclinical models and may offer greater selectivity.[9]
-
Pseudokinase Domain Inhibitors: These represent a newer class of inhibitors that target the pseudokinase domain of JAK2, which is involved in the constitutive activation caused by mutations like V617F.[7][8][9] These have the potential to be highly mutant-specific.
When selecting a model, ensure that the expressed JAK2 protein (human or mouse) is susceptible to the inhibitor type being tested and that the model's phenotype is driven by the signaling pathway your inhibitor targets.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Phenotype in JAK2V617F Knock-in Mice
-
Question: My JAK2V617F knock-in mice are showing a different phenotype (e.g., ET-like instead of PV-like) than expected. Why is this happening and what can I do?
-
Answer: Phenotypic variability in JAK2V617F knock-in models is a known issue.[1]
-
Possible Causes:
-
Human vs. Mouse JAK2: Models expressing the human JAK2V617F have been reported to exhibit an ET-like phenotype, while those with the mouse equivalent tend to show a PV-like phenotype.[1]
-
Genetic Background: The genetic background of the mouse strain can significantly influence the disease phenotype.
-
Targeting Strategy: The specific design of the knock-in construct can affect expression levels and subsequent phenotype.[1]
-
-
Troubleshooting Steps:
-
Verify Genotype and Expression: Confirm the presence of the V617F mutation and analyze the expression level of the mutant allele.
-
Review Model Specifications: Carefully check the original publication for the specific knock-in strategy and reported phenotype of the model you are using.
-
Standardize Experimental Conditions: Ensure that housing, diet, and other environmental factors are consistent across all experimental groups.
-
Consider a Different Model: If the phenotype is not suitable for your research question, you may need to switch to a different, more appropriate model.
-
-
Issue 2: Lack of Efficacy or Unexpected Toxicity with a Next-Generation JAK2 Inhibitor
-
Question: My novel JAK2 inhibitor is not showing the expected efficacy in reducing splenomegaly or allele burden, or it is causing unexpected toxicity. How can I troubleshoot this?
-
Answer: These issues can arise from several factors related to the compound, the dosing regimen, or the animal model itself.
-
Possible Causes:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The inhibitor may have poor bioavailability, rapid clearance, or insufficient target engagement at the tested dose.[9]
-
Dosing Schedule: Continuous high-dose administration may lead to toxicity, while intermittent dosing might improve the therapeutic window.[10][11]
-
Off-Target Effects: The inhibitor may be hitting other kinases, leading to unexpected toxicities like thrombocytopenia, which may not be a direct result of on-target JAK2 inhibition in megakaryocytes.[12][13]
-
JAK2-Independent Mechanisms: In advanced disease models, such as those for myelofibrosis, the disease progression may become partially independent of JAK2 signaling.[14]
-
-
Troubleshooting Steps:
-
Conduct PK/PD Studies: Determine the inhibitor's concentration in plasma and target tissues over time and correlate this with target engagement (e.g., pSTAT5 levels).
-
Optimize Dosing Regimen: Experiment with different doses and schedules (e.g., intermittent dosing) to maximize efficacy and minimize toxicity.[10][11][15]
-
Assess Off-Target Activity: Profile your inhibitor against a panel of kinases to identify potential off-target interactions.
-
Evaluate in Different Disease Stage Models: Test the inhibitor in models representing different stages of MPNs to understand its efficacy profile.[14]
-
-
Issue 3: Difficulty in Establishing and Evaluating Patient-Derived Xenograft (PDX) Models
-
Question: I am having trouble with the engraftment of patient MPN cells in my PDX model, especially for polycythemia vera. How can I improve my success rate?
-
Answer: Establishing PDX models for MPNs, particularly PV, can be challenging due to poor engraftment.[5]
-
Possible Causes:
-
Low Number of CD34+ Cells: Blood from PV patients often contains limited numbers of CD34+ hematopoietic stem and progenitor cells.[5]
-
Suboptimal Host Environment: The cytokine milieu and bone marrow microenvironment of the immunodeficient mouse strain may not adequately support the engraftment and proliferation of human MPN cells.
-
-
Troubleshooting Steps:
-
Optimize Cell Source: If possible, use bone marrow-derived CD34+ cells, which may have better engraftment potential.
-
Select Appropriate Mouse Strain: Use highly immunodeficient strains such as NSG or NSGS mice.
-
Pre-condition the Mice: Low-dose irradiation of the recipient mice before transplantation can improve engraftment.
-
Consider Engineered Humanized Models: As an alternative, using CRISPR/Cas9 to introduce the JAK2V617F mutation into healthy human CD34+ cells can create a more reproducible model of PV.[4][5]
-
-
Data Presentation
Table 1: Comparison of Preclinical Animal Models for JAK2 Inhibitor Testing
| Model Type | Advantages | Disadvantages | Best Suited For |
| Transgenic | - Relatively easy to generate and maintain.- Consistent phenotype. | - Overexpression may not reflect physiological levels.- Random integration can lead to artifacts. | - Initial proof-of-concept studies.- Studying general consequences of JAK2 activation. |
| Knock-in (KI) | - Endogenous gene regulation.- More accurately mimics human genetics. | - Phenotype can be variable.- Can be time-consuming to generate. | - Efficacy and toxicity studies.- Investigating disease progression. |
| Patient-Derived Xenograft (PDX) | - Tests inhibitors on human cells.- Preserves patient-specific genetic heterogeneity. | - Engraftment can be difficult and variable.- Lack of a complete human immune system. | - Evaluating therapies in a patient-relevant context.- Biomarker discovery. |
| Humanized (CRISPR-engineered) | - High reproducibility.- Allows for studying disease initiation with low allele burden. | - Lacks the full spectrum of patient-specific mutations.- Requires expertise in gene editing. | - Studying early disease pathogenesis.- Preclinical testing of novel therapies in a human cell context. |
Table 2: Key Parameters to Evaluate in Preclinical JAK2 Inhibitor Studies
| Parameter | Endpoint | Rationale |
| Hematological Parameters | - Complete blood counts (CBC) with differential.- Hematocrit. | - To assess the inhibitor's effect on the primary disease phenotype (erythrocytosis, thrombocytosis, leukocytosis). |
| Spleen and Liver Size | - Spleen and liver weight at necropsy. | - To measure the reduction in splenomegaly and hepatomegaly, key clinical features of MPNs. |
| Mutant Allele Burden | - Quantification of JAK2V617F allele frequency in peripheral blood and bone marrow. | - To determine if the inhibitor selectively targets the mutant clone. |
| Bone Marrow and Spleen Histology | - H&E staining for cellularity.- Reticulin staining for fibrosis. | - To assess the impact on bone marrow morphology and the degree of myelofibrosis. |
| Pharmacodynamics | - Levels of phosphorylated STAT3/5 in target tissues. | - To confirm target engagement and pathway inhibition. |
| Survival | - Kaplan-Meier survival analysis. | - To evaluate the overall impact on disease progression and animal survival. |
Experimental Protocols
Protocol 1: Evaluation of a Novel JAK2 Inhibitor in a JAK2V617F Knock-in Mouse Model
-
Animal Model: Utilize a well-characterized JAK2V617F knock-in mouse model that develops a consistent and measurable PV-like phenotype (e.g., elevated hematocrit, splenomegaly).
-
Study Groups:
-
Group 1: Vehicle control (e.g., oral gavage with the vehicle solution).
-
Group 2: Novel JAK2 inhibitor (low dose).
-
Group 3: Novel JAK2 inhibitor (high dose).
-
Group 4: Positive control (e.g., a clinically approved JAK2 inhibitor like ruxolitinib).
-
-
Dosing:
-
Monitoring:
-
Monitor animal health and body weight daily.
-
Perform weekly or bi-weekly retro-orbital blood collection for CBC analysis.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect blood, spleen, liver, and bone marrow.
-
Measure spleen and liver weights.
-
Perform histological analysis of the spleen and bone marrow (H&E and reticulin staining).
-
Quantify the JAK2V617F allele burden in peripheral blood and bone marrow using digital droplet PCR or a similar quantitative method.
-
For pharmacodynamic assessment, collect tissues at peak and trough drug exposure times to measure pSTAT5 levels by Western blot or flow cytometry.
-
Mandatory Visualizations
Caption: JAK-STAT signaling pathway in MPNs and points of therapeutic intervention.
Caption: A generalized experimental workflow for preclinical testing of JAK2 inhibitors.
Caption: A logical workflow for troubleshooting unexpected results in animal studies.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Hemostatic disorders in a JAK2V617F-driven mouse model of myeloproliferative neoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering a humanized animal model of polycythemia vera with minimal <i>JAK2</i>V617F mutant allelic burden | Haematologica [haematologica.org]
- 5. Engineering a humanized animal model of polycythemia vera with minimal JAK2V617F mutant allelic burden - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Second-Generation Jak2 Inhibitors for Advanced Prostate Cancer: Are We Ready for Clinical Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Efficacious intermittent dosing of a novel JAK2 inhibitor in mouse models of polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Genetic studies reveal an unexpected negative regulatory role for Jak2 in thrombopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (PDF) Efficacious Intermittent Dosing of a Novel JAK2 Inhibitor in Mouse Models of Polycythemia Vera (2012) | Manfred Kraus | 16 Citations [scispace.com]
Validation & Comparative
Validating JAK2 On-Target Activity: A Comparative Guide Featuring the Cellular Thermal Shift Assay (CETSA)
Disclaimer: Information regarding the specific compound "Jak2-IN-6" is not publicly available. This guide will therefore use the well-characterized, clinically approved JAK1/JAK2 inhibitor, Ruxolitinib , as a representative example to illustrate the principles and methodologies for validating on-target activity.
This guide provides a comprehensive comparison of methods used to validate the on-target activity of Janus Kinase 2 (JAK2) inhibitors, with a focus on the Cellular Thermal Shift Assay (CETSA). It is intended for researchers, scientists, and drug development professionals.
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, are critical mediators of the JAK-STAT signaling pathway, which regulates numerous cellular processes, including cell growth, proliferation, and differentiation.[1] Dysregulation of JAK2 signaling, often due to activating mutations like V617F, is a hallmark of myeloproliferative neoplasms (MPNs).[2] Consequently, JAK2 has become a significant therapeutic target, leading to the development of numerous small molecule inhibitors.[3][4]
Confirming that a compound directly binds to and engages its intended target within a complex cellular environment is a crucial step in drug discovery. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct assessment of a drug's on-target engagement in intact cells and tissues.[5]
Comparison of On-Target Validation Methods
Several methods can be employed to validate the on-target activity of a JAK2 inhibitor. Each has its advantages and limitations.
| Method | Principle | Assay Format | Throughput | Key Advantages | Key Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | In-cell, label-free | Low to High | Direct evidence of target engagement in a native cellular context. Applicable to various cell types and tissues. | Indirect readout of affinity. Not all binding events result in a detectable thermal shift. |
| Biochemical Kinase Assay | Measures the inhibitor's ability to block the enzymatic activity of purified JAK2 protein. | In vitro, plate-based | High | Highly quantitative (IC50 determination). Amenable to high-throughput screening.[6][7] | May not reflect cellular potency due to factors like membrane permeability and off-target effects. Uses recombinant protein which may not fully recapitulate the native protein state. |
| Cell-Based Phosphorylation Assay (e.g., Western Blot for pSTAT5) | Measures the phosphorylation status of a direct downstream substrate of JAK2 (STAT5) in cells. | In-cell, antibody-based | Low to Medium | Measures the functional consequence of target inhibition in a cellular pathway. | Indirect measure of target engagement. Signal can be influenced by other pathways. |
Validating Ruxolitinib On-Target Activity with CETSA
CETSA is based on the principle that when a ligand binds to a protein, it generally increases the protein's resistance to thermal denaturation. By heating cell lysates treated with a vehicle or a JAK2 inhibitor (e.g., Ruxolitinib) to a range of temperatures, we can assess the amount of soluble (non-denatured) JAK2 remaining. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target stabilization and therefore, on-target engagement.
Illustrative CETSA Data for Ruxolitinib
The following table presents hypothetical data from a CETSA experiment to demonstrate the thermal stabilization of JAK2 by Ruxolitinib.
| Temperature (°C) | % Soluble JAK2 (Vehicle) | % Soluble JAK2 (Ruxolitinib) |
| 37 | 100 | 100 |
| 45 | 95 | 98 |
| 48 | 80 | 92 |
| 51 | 50 (Tm) | 85 |
| 54 | 25 | 65 |
| 57 | 10 | 40 (Tm) |
| 60 | 5 | 20 |
Interpretation: In this example, the melting temperature (Tm) of JAK2 in the vehicle-treated cells is approximately 51°C. In the presence of Ruxolitinib, the Tm shifts to approximately 57°C. This positive thermal shift provides strong evidence that Ruxolitinib directly binds to and stabilizes JAK2 within the cellular environment.
Experimental Protocols
Detailed Protocol for Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general steps for performing a CETSA experiment to validate the on-target activity of a JAK2 inhibitor.
1. Materials and Reagents:
-
Cell line expressing endogenous JAK2 (e.g., HEL cells, which have a JAK2 V617F mutation)
-
Cell culture medium and supplements
-
JAK2 inhibitor (e.g., Ruxolitinib) and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-JAK2 antibody for detection
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents and equipment, or ELISA plates and reader
2. Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the JAK2 inhibitor at various concentrations or a single, optimized concentration. Include a vehicle-only control.
-
Incubate the cells for a sufficient time to allow the inhibitor to enter the cells and bind to the target.
3. Heat Treatment:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellets in PBS.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples to a range of temperatures (e.g., 37°C to 65°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control at 37°C.
4. Cell Lysis and Sample Preparation:
-
Immediately after heating, lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Carefully collect the supernatant containing the soluble proteins.
5. Protein Quantification and Analysis:
-
Determine the total protein concentration of the soluble fractions.
-
Normalize the protein concentrations across all samples.
-
Analyze the amount of soluble JAK2 in each sample using a suitable method:
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-JAK2 antibody. Quantify the band intensities.
-
ELISA: Use a sandwich ELISA with capture and detection antibodies specific for JAK2.
-
6. Data Analysis:
-
For each treatment condition (vehicle and inhibitor), plot the percentage of soluble JAK2 (relative to the 37°C sample) against the temperature.
-
Determine the melting temperature (Tm) for each condition.
-
A shift in the Tm between the vehicle and inhibitor-treated samples indicates target engagement.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: The JAK2-STAT signaling pathway is initiated by cytokine binding, leading to JAK2 activation, STAT phosphorylation, and subsequent gene transcription. Ruxolitinib inhibits JAK2, blocking this cascade.
Caption: The CETSA workflow involves treating cells, applying a heat challenge, separating soluble from aggregated proteins, and quantifying the soluble target protein to determine thermal stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 3. mdpi.com [mdpi.com]
- 4. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures | PLOS One [journals.plos.org]
- 6. Frontiers | A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions [frontiersin.org]
- 7. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Selectivity of JAK2 Inhibitors
The development of selective Janus kinase 2 (JAK2) inhibitors is a critical area of research for the treatment of myeloproliferative neoplasms and other hematological disorders. The selectivity of these inhibitors against other tyrosine kinases, particularly within the JAK family (JAK1, JAK3, and TYK2), is paramount in determining their therapeutic window and side-effect profile. While information on a specific inhibitor designated "Jak2-IN-6" is not publicly available, this guide provides a comparative analysis of the selectivity of several well-characterized JAK2 inhibitors: Fedratinib (TG101348), Ruxolitinib (INCB018424), and Pacritinib.
Quantitative Comparison of Kinase Inhibitor Selectivity
The inhibitory activity of Fedratinib, Ruxolitinib, and Pacritinib against a panel of tyrosine kinases is summarized in the table below. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitor constant) values, are derived from various biochemical and cellular assays. Lower values indicate greater potency.
| Kinase Target | Fedratinib (TG101348) [IC50/Ki (nM)] | Ruxolitinib (INCB018424) [IC50/Ki (nM)] | Pacritinib [IC50 (nM)] |
| JAK1 | ~105 | 3.3 (IC50) / 2.7 (Ki)[1] | Not inhibited (82% of control at 100 nM)[2][3] |
| JAK2 | 3[4] | 2.8 (IC50) / 4.5 (Ki)[1] | <50[3] |
| JAK2 V617F | 3[5] | - | <50[3] |
| JAK3 | ~996 | >400 (IC50) / 343 (Ki)[1] | - |
| TYK2 | - | ~19 | - |
| FLT3 | 15[4] | - | <50[3] |
| RET | 48[4] | - | - |
| CSF1R | - | - | <50[3] |
| IRAK1 | - | - | <50[3] |
Experimental Protocols
The determination of kinase inhibitor selectivity typically involves a series of biochemical and cell-based assays. A generalized protocol for a biochemical kinase activity assay is outlined below.
Biochemical Kinase Inhibition Assay (e.g., Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
1. Reagents and Materials:
-
Recombinant human kinase enzymes (e.g., JAK1, JAK2, JAK3, TYK2)
-
Kinase-specific substrate peptide with a biotin tag
-
ATP (Adenosine triphosphate)
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (e.g., this compound analogs) dissolved in DMSO
-
384-well microplates
2. Assay Procedure:
-
Compound Dispensing: A serial dilution of the test compounds is prepared in DMSO and dispensed into the microplate wells.
-
Kinase Reaction: The kinase, substrate peptide, and ATP are added to the wells containing the test compound. The reaction is initiated by the addition of ATP. The mixture is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: A solution containing the europium-labeled anti-phospho-substrate antibody and APC-labeled streptavidin is added to the wells. The plate is incubated for another period (e.g., 60 minutes) to allow for antibody-substrate binding.
-
Signal Measurement: The plate is read on a microplate reader capable of detecting time-resolved fluorescence. The FRET signal is generated when the europium-labeled antibody and the APC-labeled streptavidin are brought into proximity on the phosphorylated, biotinylated substrate.
3. Data Analysis:
-
The raw fluorescence data is converted to percent inhibition relative to control wells (containing DMSO without inhibitor).
-
The IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic dose-response curve.
Signaling Pathway and Mechanism of Action
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors, playing a key role in hematopoiesis and immune response.[6] JAK2 inhibitors exert their effect by blocking the ATP-binding site of the JAK2 kinase domain, thereby preventing the phosphorylation and activation of downstream STAT proteins.[7] This inhibition ultimately modulates gene transcription involved in cell proliferation and survival.
Caption: The JAK-STAT signaling pathway and the inhibitory action of a JAK2 inhibitor.
References
- 1. INCB018424 (Ruxolitinib) - Chemietek [chemietek.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Comprehensive kinase profile of pacritinib, a nonmyelosuppressive Janus kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of a Selective JAK2 Inhibitor Against a Panel of JAK1, JAK2, and JAK3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Note: Data for a specific compound designated "Jak2-IN-6" is not publicly available. This guide uses XL019 as a representative example of a potent and selective JAK2 inhibitor for comparative purposes against a panel of other well-characterized Janus kinase (JAK) inhibitors.
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of the JAK-STAT signaling pathway.[1][2][3][4] This pathway is essential for transducing signals from various cytokines and growth factors, thereby regulating cellular processes like proliferation, differentiation, and immune responses.[4] Dysregulation of JAK signaling is implicated in numerous autoimmune diseases and malignancies, making JAK inhibitors a significant area of therapeutic development.[5] This guide provides a comparative evaluation of a selective JAK2 inhibitor, XL019, against a panel of inhibitors with varying selectivity profiles for JAK1, JAK2, and JAK3.
Data Presentation: Inhibitor Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for a selection of JAK inhibitors against JAK1, JAK2, and JAK3 in biochemical assays. A lower IC50 value indicates greater potency.
| Inhibitor | Target Selectivity | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| XL019 | Selective JAK2 | 132 | 2 | 250 |
| Upadacitinib | Selective JAK1 | 43 | 120 | 2300 |
| Ruxolitinib | JAK1/JAK2 | 3.3 | 2.8 | >400 |
| Tofacitinib | Pan-JAK | 3.2 | 4.1 | 1.6 |
Data compiled from multiple sources.[6][7][8][9] It is important to note that IC50 values can vary between different assay conditions.
From the data, XL019 demonstrates high potency and selectivity for JAK2, with significantly higher IC50 values for JAK1 and JAK3.[8] In contrast, Upadacitinib shows a preference for JAK1.[9] Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, while Tofacitinib exhibits broader activity across JAK1, JAK2, and JAK3.[7]
Signaling Pathway and Experimental Workflow
To understand the context of these inhibitors, it is crucial to visualize the JAK-STAT signaling pathway and the general workflow for evaluating inhibitor selectivity.
Caption: The JAK-STAT signaling cascade from cytokine binding to gene transcription.
Caption: A typical workflow for determining the selectivity of JAK inhibitors.
Experimental Protocols
The determination of IC50 values is fundamental to characterizing the potency and selectivity of kinase inhibitors. A common method employed is the in vitro biochemical kinase assay.
Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol outlines the general steps for determining the inhibitory activity of a compound against a specific JAK kinase.
1. Reagents and Materials:
-
Purified recombinant human JAK1, JAK2, and JAK3 enzymes.
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide).
-
Adenosine triphosphate (ATP).
-
Test inhibitor (e.g., XL019) at various concentrations.
-
Assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES).
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system).
-
384-well assay plates.
-
Plate reader capable of luminescence detection.
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO, followed by a further dilution in the assay buffer.
-
Kinase Reaction:
-
Add the assay buffer to the wells of a 384-well plate.
-
Add the test inhibitor at the desired concentrations.
-
Add the substrate peptide and the specific JAK enzyme (JAK1, JAK2, or JAK3) to initiate the pre-incubation.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Measurement: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.
3. Data Analysis:
-
The raw luminescence data is converted to the percentage of kinase activity relative to a vehicle control (e.g., DMSO).
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
This guide provides a framework for the comparative evaluation of JAK inhibitors. The presented data and methodologies are intended to assist researchers in understanding the landscape of JAK inhibitor selectivity and the experimental approaches used for their characterization. The development of highly selective inhibitors, such as those targeting JAK2, is a promising strategy for minimizing off-target effects and improving the therapeutic index of this important class of drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dermnetnz.org [dermnetnz.org]
- 6. JAK2 inhibitors: are they the solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of JAK2 Selectivity: Jak2-IN-6 vs. Pacritinib
For researchers, scientists, and drug development professionals, this guide provides a side-by-side comparison of the Janus kinase 2 (JAK2) selectivity of two small molecule inhibitors: Jak2-IN-6 and pacritinib. This analysis is based on publicly available experimental data.
Pacritinib is a clinically investigated inhibitor of JAK2, while this compound is a research compound. Understanding the selectivity profile of these inhibitors is crucial for interpreting their biological effects and potential therapeutic applications. This guide presents quantitative data on their inhibitory activity, details the experimental methods used to determine selectivity, and provides visual representations of the relevant signaling pathway and experimental workflows.
Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and pacritinib against various kinases. Lower IC50 values indicate greater potency.
| Kinase Target | This compound IC50 | Pacritinib IC50 |
| JAK Family | ||
| JAK1 | No Activity[1] | 1280 nM[1][2] |
| JAK2 (wild-type) | 68060 nM* | 6 nM[1], 23 nM[1][2] |
| JAK2 (V617F mutant) | Not Reported | 9.4 nM[1], 19 nM[1] |
| JAK3 | No Activity[1] | 520 nM[1][2] |
| TYK2 | Not Reported | 50 nM[1] |
| Other Kinases | ||
| FLT3 (wild-type) | Not Reported | 14.8 nM[1], 22 nM[1][2] |
| FLT3 (D835Y mutant) | Not Reported | 6 nM[2] |
| IRAK1 | Not Reported | 13.6 nM[1] |
| TNK1 | Not Reported | 15 nM[1] |
| TRKC | Not Reported | 18.4 nM[1] |
| ROS1 | Not Reported | 18.4 nM[1] |
| HIPK4 | Not Reported | 14.5 nM[1] |
| CSF1R | Not Reported | <50 nM[3] |
*Calculated from reported IC50 of 22.86 µg/mL and a molar mass of 335.83 g/mol .[1]
Based on the available data, pacritinib is a significantly more potent inhibitor of JAK2 than this compound. Pacritinib also demonstrates potent activity against the JAK2 V617F mutant, which is a common driver in myeloproliferative neoplasms.[4][5] Furthermore, pacritinib inhibits other kinases, including FLT3 and IRAK1, at low nanomolar concentrations, classifying it as a multi-kinase inhibitor.[1][6][7] In contrast, this compound is reported to be selective for JAK2 with no activity against JAK1 and JAK3, though its potency against JAK2 is substantially lower than that of pacritinib.[1]
Experimental Protocols
The determination of kinase inhibitor selectivity is a critical step in drug discovery. While the specific protocols for generating the data on this compound are not detailed in the available sources, a general methodology for in vitro kinase assays is described below. This is followed by a more specific, commonly used protocol for determining JAK2 inhibition.
General In Vitro Kinase Assay Protocol
In vitro kinase assays are the primary method for determining the potency and selectivity of kinase inhibitors. These assays typically involve the following steps:
-
Recombinant Kinase: A purified, recombinant form of the target kinase (e.g., JAK2) is used.
-
Substrate: A specific peptide or protein substrate that is phosphorylated by the kinase is included in the reaction.
-
ATP: Adenosine triphosphate (ATP) serves as the phosphate donor for the phosphorylation reaction.
-
Inhibitor: The compound being tested (e.g., this compound or pacritinib) is added at various concentrations.
-
Reaction and Detection: The kinase, substrate, ATP, and inhibitor are incubated together. The amount of substrate phosphorylation is then measured. Common detection methods include:
-
Radiometric Assays: Using radiolabeled ATP (³²P or ³³P) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-Based Assays: Using antibodies that specifically recognize the phosphorylated substrate, often in a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
-
Luminescence-Based Assays: Measuring the amount of ATP remaining in the reaction, as kinase activity consumes ATP.
-
The data is then plotted to generate a dose-response curve, from which the IC50 value is calculated. To determine selectivity, the inhibitor is tested against a panel of different kinases.
Example Protocol: LanthaScreen™ Kinase Assay for JAK2
A specific example of a fluorescence-based assay is the LanthaScreen™ from Thermo Fisher Scientific, which is used to characterize kinase inhibitors:
-
Kinase Concentration Optimization: The optimal concentration of the JAK2 enzyme is first determined to produce a robust signal in the assay.
-
ATP Km,app Determination: The apparent Michaelis constant (Km) for ATP is determined to ensure the assay is run under conditions that are sensitive to competitive inhibitors.
-
Inhibitor IC50 Determination:
-
A reaction mixture is prepared containing the optimized concentration of JAK2 kinase, a fluorescently labeled substrate peptide, and ATP at its Km,app concentration.
-
The test inhibitor is added in a serial dilution.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes).
-
A solution containing a terbium-labeled antibody that specifically binds to the phosphorylated substrate is added to stop the reaction and initiate the FRET signal.
-
The plate is read on a fluorescence plate reader, and the ratio of the fluorescence emissions is used to calculate the percent inhibition at each inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Mechanism and Workflow
To better understand the context of JAK2 inhibition and the process of evaluating it, the following diagrams have been generated.
Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound and pacritinib.
Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Janus kinase 2 - Wikipedia [en.wikipedia.org]
- 4. molnova.com [molnova.com]
- 5. This compound|CAS 353512-04-6|DC Chemicals [dcchemicals.com]
- 6. Human JAK2 [V617F], JH1 and JH2 Domains, GST Tag Recombinant Protein (PV4336) [thermofisher.com]
- 7. uniprot.org [uniprot.org]
Safety Operating Guide
Personal protective equipment for handling Jak2-IN-6
Essential Safety and Handling Guide for Jak2-IN-6
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel handling this compound. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
This compound is a potent and selective JAK2 inhibitor.[1] While its full toxicological properties have not been exhaustively investigated, it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, cautious handling and appropriate disposal are imperative.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound, based on standard laboratory safety practices and information from available safety data sheets.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be worn with side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemically resistant gloves (e.g., nitrile) must be inspected before use and disposed of after handling. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory Protection | Suitable Respirator | Recommended when handling the powder form to avoid inhalation of dust.[3][4] |
Emergency and First Aid Procedures
Immediate response is critical in the event of exposure. The following table outlines the first aid measures for different types of contact with this compound.[2][5]
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth.[2][3] Do NOT induce vomiting.[5] |
| Skin Contact | Remove contaminated clothing and rinse skin thoroughly with large amounts of water.[2][3] If irritation persists, seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[2][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[2][3][6] |
Handling, Storage, and Disposal Protocols
Proper handling and storage are essential to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling:
-
Avoid contact with skin, eyes, and inhalation of dust or aerosols.[2]
-
Work in a well-ventilated area, preferably in a chemical fume hood.
Storage:
-
Store in a tightly sealed container in a cool, well-ventilated area.[2]
-
Recommended storage for the powder is at -20°C. If in solvent, store at -80°C.[2]
-
Keep away from direct sunlight and sources of ignition.[2]
-
Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[2]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[2][3]
-
Collect spillage and prevent its release to the environment.[2][3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizing Safety and Handling Procedures
To further clarify the necessary precautions and workflows, the following diagrams illustrate the procedural steps for handling this compound and the hierarchy of safety controls.
Caption: Procedural workflow for handling this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
